molecular formula C6H7N3O4 B1335692 methyl (4-nitro-1H-pyrazol-1-yl)acetate CAS No. 6715-84-0

methyl (4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B1335692
CAS No.: 6715-84-0
M. Wt: 185.14 g/mol
InChI Key: GEADOFDFVOSIOA-UHFFFAOYSA-N
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Description

Methyl (4-nitro-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-5(2-7-8)9(11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEADOFDFVOSIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl (4-nitro-1H-pyrazol-1-yl)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl (4-nitro-1H-pyrazol-1-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. The document details the synthetic pathway, experimental protocols, and relevant biological context, presenting all quantitative data in structured tables and logical workflows in graphical representations.

Introduction

This compound is a valuable building block in medicinal chemistry. The pyrazole nucleus is a well-established scaffold in a multitude of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the nitro group at the 4-position of the pyrazole ring can significantly influence the molecule's electronic properties and biological activity, making it a crucial synthon for the exploration of new chemical entities. This guide focuses on the most common and efficient method for its preparation: the N-alkylation of 4-nitropyrazole.

Synthetic Pathway

The synthesis of this compound is primarily achieved through the N-alkylation of 4-nitropyrazole with a suitable methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. The base deprotonates the pyrazole ring nitrogen, forming a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate to form the desired product.

A closely analogous reaction, the synthesis of methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, is achieved by reacting 4(5)-nitro-2-methylimidazole with methyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF)[1]. This supports the proposed synthetic route for the target pyrazole derivative.

Synthesis_Pathway 4-Nitropyrazole 4-Nitropyrazole Product This compound 4-Nitropyrazole->Product N-alkylation Methyl_Haloacetate Methyl Bromoacetate or Methyl Chloroacetate Methyl_Haloacetate->Product Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Product

Caption: General synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established procedures for N-alkylation of pyrazoles and related heterocycles.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Nitropyrazole98%Commercially Available
Methyl Bromoacetate98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, 99%Commercially Available
Dimethylformamide (DMF)Anhydrous, 99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • To this mixture, add methyl bromoacetate (1.2 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Dissolve 4-nitropyrazole in DMF Add_Base Add K2CO3, stir for 30 min Start->Add_Base Add_Alkylating_Agent Add methyl bromoacetate Add_Base->Add_Alkylating_Agent Heat_React Heat to 60-70 °C for 4-6 h Add_Alkylating_Agent->Heat_React Quench Pour into ice-water Heat_React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data (Predicted)

While a specific experimental report with characterization data for this compound was not found in the literature search, the following data can be predicted based on the analysis of closely related structures.

PropertyPredicted Value
Appearance Pale yellow solid
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Melting Point 100-110 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 8.1 (s, 1H, pyrazole-H), ~ 7.9 (s, 1H, pyrazole-H), ~ 5.0 (s, 2H, CH₂), ~ 3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~ 168 (C=O), ~ 140 (pyrazole-C), ~ 138 (pyrazole-C-NO₂), ~ 125 (pyrazole-C), ~ 55 (CH₂), ~ 53 (OCH₃)
Yield 70-85%

Biological Context and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide array of pharmacological activities.[2][3] The introduction of a nitro group can enhance or modify these activities. For instance, nitro-substituted pyrazoles have been investigated for their anticancer properties.[4] One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. Inhibition of this pathway is a major strategy in cancer drug development. It is plausible that this compound or its derivatives could modulate this pathway.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Target_Molecule This compound (or derivative) Target_Molecule->PI3K Potential Inhibition Target_Molecule->Akt Target_Molecule->mTOR

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by the title compound.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound via N-alkylation of 4-nitropyrazole. The provided experimental protocol, based on well-established chemical principles and analogous reactions, offers a clear pathway for its preparation. The predicted characterization data serves as a useful reference for researchers. Furthermore, the exploration of the potential biological context highlights the significance of this compound as a precursor for the development of novel therapeutic agents, particularly in the realm of oncology. Further studies are warranted to confirm the predicted properties and to explore the full pharmacological potential of this and related nitro-pyrazole derivatives.

References

An In-depth Technical Guide to the Chemical Properties of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral data, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from related compounds and general chemical principles.

PropertyValueSource/Method
Molecular Formula C₆H₇N₃O₄Calculated
Molecular Weight 185.14 g/mol Calculated
Appearance Expected to be a solidAnalogy to similar compounds
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Analogy to similar compounds

Synthesis

A plausible and commonly employed method for the synthesis of N-alkylated pyrazoles is the reaction of the parent heterocycle with an appropriate alkyl halide in the presence of a base. For this compound, this would involve the N-alkylation of 4-nitro-1H-pyrazole with methyl bromoacetate.

A detailed experimental protocol, by analogy to the synthesis of a similar imidazole derivative, is provided below.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-nitro-1H-pyrazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

dot

Caption: Synthetic workflow for this compound.

Spectral Data

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the protons of the methyl acetate group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the ester functionality.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring will appear in the aromatic region, with the carbon bearing the nitro group being significantly downfield. The carbonyl carbon of the ester and the methyl group carbon will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)~1750
NO₂ (asymmetric stretch)~1550
NO₂ (symmetric stretch)~1350
C-N stretch~1300-1200
C-O stretch~1250-1000
Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ). Fragmentation patterns would likely involve the loss of the methoxycarbonylmethyl group, the nitro group, and other characteristic cleavages of the pyrazole ring.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the pyrazole ring, the nitro group, and the ester functionality.

  • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the deactivating nitro group will make these reactions more difficult.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents. This amino derivative can serve as a precursor for the synthesis of a wide range of other functionalized pyrazoles. The nitro group on a pyrazole ring can also be susceptible to nucleophilic aromatic substitution under certain conditions.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The ester can also undergo transesterification reactions or be reduced to an alcohol.

dot

Reactivity_Diagram cluster_0 This compound cluster_1 Potential Reactions A This compound B Reduction of Nitro Group A->B [H] C Ester Hydrolysis A->C H+ / OH- D Nucleophilic Aromatic Substitution A->D Nu-

Caption: Potential reactivity of this compound.

Biological Activity

While there is no specific biological activity reported for this compound itself, the pyrazole scaffold is a well-established pharmacophore. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core.

  • Antimicrobial: Pyrazole derivatives have shown activity against various bacterial and fungal strains.

  • Anticancer: Some pyrazole-containing compounds have been investigated as potential anticancer agents.

The presence of the nitro group and the methyl acetate substituent on the pyrazole ring of the title compound may modulate its biological activity, making it a potential candidate for further investigation in drug discovery programs.

Conclusion

This technical guide has summarized the available and predicted chemical properties of this compound. While a complete experimental characterization is not yet publicly available, the provided information on its synthesis, expected spectral data, and reactivity serves as a foundational resource for researchers. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound in medicinal chemistry and drug development.

References

In-depth Technical Guide: Methyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS No. 6715-84-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl (4-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and physicochemical properties. While specific biological activity and signaling pathway interactions for this particular molecule are not extensively publicly documented, this guide discusses the known biological significance of the broader class of nitropyrazole derivatives, offering a predictive context for its potential applications. This guide is intended to serve as a foundational resource for researchers investigating this compound and similar pyrazole-based molecular scaffolds.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The presence of the nitro group and the ester functional group makes it a versatile intermediate for further chemical modifications.

PropertyValueReference
CAS Number 6715-84-0[1][2][3][4]
Molecular Formula C₆H₇N₃O₄[5]
Molecular Weight 185.14 g/mol [5]
IUPAC Name methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate
Canonical SMILES COC(=O)CN1C=C(C=N1)--INVALID-LINK--[O-]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable methyl haloacetate. A general and widely applicable method is the reaction with methyl bromoacetate in the presence of a base.

General N-Alkylation Protocol

A common method for the synthesis of N-alkylated pyrazoles involves the deprotonation of the pyrazole nitrogen by a base, followed by a nucleophilic substitution reaction with an alkyl halide. A procedure analogous to the synthesis of similar N-substituted nitroimidazoles can be adapted for the synthesis of the title compound.[6]

Reaction Scheme:

G reagents 4-Nitro-1H-pyrazole + BrCH₂COOCH₃ product This compound reagents->product N-Alkylation conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) conditions->reagents

Caption: General reaction scheme for the N-alkylation of 4-nitro-1H-pyrazole.

Detailed Methodology:

  • Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add methyl bromoacetate (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 80°C) for a period of 4 to 24 hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Note: The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles can be influenced by the choice of base, solvent, and reaction temperature. For 4-nitropyrazole, alkylation is expected to predominantly occur at the N1 position.

Analytical Data

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from data on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts of the pyrazole protons will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyrazole ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (185.14 g/mol ). The fragmentation pattern would likely involve the loss of the methoxycarbonylmethyl group, the nitro group, and other characteristic fragments of the pyrazole ring.

Biological Activity and Potential Applications in Drug Discovery

Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. The pyrazole ring can act as a bioisostere for other aromatic rings, improving properties like lipophilicity and solubility, and can form key interactions with the kinase active site.

G cluster_0 Cellular Signaling Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Signal Downstream Signaling PhosphoSubstrate->Signal Inhibitor Pyrazole-based Kinase Inhibitor (e.g., potential role of This compound) Inhibitor->Kinase Inhibition

Caption: Potential mechanism of action for pyrazole-based kinase inhibitors.

Anticancer and Other Therapeutic Activities

Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological effects, including:

  • Anticancer: By targeting various cellular processes, including cell cycle progression and angiogenesis.

  • Anti-inflammatory: Through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.

  • Antimicrobial: Showing efficacy against a range of bacteria and fungi.

  • Antiviral: Including activity against viruses such as HIV.

The introduction of a nitro group can further modulate the biological activity of the pyrazole core. Given these precedents, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound (CAS No. 6715-84-0) is a readily synthesizable heterocyclic compound with potential applications in drug discovery and development. While specific biological data for this molecule is currently limited, its structural features, particularly the presence of the versatile pyrazole core, suggest that it could serve as a valuable scaffold for the design of novel therapeutic agents, especially in the area of kinase inhibition and oncology. This technical guide provides a foundational understanding of its chemistry and a predictive context for its biological potential, encouraging further investigation into its pharmacological properties.

References

Spectroscopic and Synthetic Profile of Methyl (4-nitro-1H-pyrazol-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for methyl (4-nitro-1H-pyrazol-1-yl)acetate. This compound is a member of the nitro-substituted pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives in drug discovery and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₇N₃O₄[5]

  • Molecular Weight: 185.14 g/mol [5]

  • CAS Number: 1005640-43-6

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related structures and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3s1HH-5 (pyrazole)
~7.9s1HH-3 (pyrazole)
~5.1s2H-CH₂- (acetate)
~3.8s3H-OCH₃ (methyl)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppmAssignment
~168C=O (ester)
~145C-4 (pyrazole, C-NO₂)
~138C-5 (pyrazole)
~125C-3 (pyrazole)
~53-OCH₃ (methyl)
~52-CH₂- (acetate)

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Infrared (IR) Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1750StrongC=O stretch (ester)
~1550, ~1350StrongN-O stretch (nitro group, asymmetric & symmetric)
~1200StrongC-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data (Expected)

m/z RatioRelative IntensityAssignment
185High[M]⁺ (Molecular ion)
126Moderate[M - COOCH₃]⁺
112Moderate[M - NO₂ - CH₃]⁺
80High[4-nitro-1H-pyrazole]⁺ fragment

Experimental Protocols

The following sections provide a detailed methodology for the synthesis and characterization of this compound. The synthetic protocol is adapted from established procedures for analogous N-alkylation of nitro-substituted heterocycles.[6]

Synthesis of this compound

This synthesis involves the N-alkylation of 4-nitro-1H-pyrazole with methyl bromoacetate.

dot

SynthesisWorkflow A 4-nitro-1H-pyrazole E Reaction Mixture A->E B Methyl Bromoacetate B->E C Potassium Carbonate (K₂CO₃) C->E D Dimethylformamide (DMF) D->E Solvent F Stir at room temperature (24-48 h) E->F G Work-up (Filtration, Extraction) F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Materials:

  • 4-nitro-1H-pyrazole

  • Methyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Methods

The synthesized compound should be characterized using the following spectroscopic techniques.

dot

CharacterizationWorkflow Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Final Characterized Compound Purity->Final

Caption: General workflow for the characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

  • Mass Spectrometry (MS): The mass spectrum should be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Biological Context and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, often through the modulation of key signaling pathways involved in inflammation, cell proliferation, and microbial pathogenesis. For instance, some pyrazole-containing compounds have been shown to inhibit pro-inflammatory cytokines by targeting pathways such as the NF-κB signaling cascade.

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SignalingPathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines Cytokine Production (TNF-α, IL-6) Gene->Cytokines Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->IKK potential inhibition

Caption: Potential inhibitory effect of pyrazole derivatives on the NF-κB signaling pathway.

Conclusion

This technical guide provides essential spectroscopic and synthetic information for this compound. The detailed experimental protocol and expected analytical data will aid researchers in the successful synthesis and characterization of this compound. The provided biological context highlights the potential of this and related pyrazole derivatives as scaffolds for the development of novel therapeutic agents. Further studies are warranted to fully elucidate the biological activity profile of this specific molecule.

References

Technical Guide: Molecular Weight of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide to the determination of the molecular weight of the compound methyl (4-nitro-1H-pyrazol-1-yl)acetate. It includes the molecular formula, a summary of atomic weights used for the calculation, a step-by-step protocol for the calculation, and a visual workflow diagram. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Data Summary

The molecular weight is calculated based on the compound's molecular formula and the standard atomic weights of its constituent elements. The molecular formula for this compound is C₆H₇N₃O₄.

The table below summarizes the quantitative data used for the molecular weight calculation.

Constituent ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC612.01172.066
HydrogenH71.0087.056
NitrogenN314.007[1][2][3]42.021
OxygenO415.999[4][5]63.996
Total Molecular Weight: 185.14 g/mol [6]

Note: Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC) and may be presented as a range for certain elements due to natural isotopic variation.[7][8] For this calculation, conventional single values are used.[9]

Experimental Protocol: Molecular Weight Calculation

This section details the computational methodology used to determine the molecular weight of this compound.

Objective: To accurately calculate the molecular weight from the compound's molecular formula.

Procedure:

  • Molecular Formula Identification: The chemical formula for this compound was identified as C₆H₇N₃O₄ from established chemical databases.

  • Elemental Composition Analysis: The formula was broken down into its constituent elements and the number of atoms for each was determined:

    • Carbon (C): 6 atoms

    • Hydrogen (H): 7 atoms

    • Nitrogen (N): 3 atoms

    • Oxygen (O): 4 atoms

  • Atomic Weight Compilation: The standard atomic weight for each element was referenced from IUPAC's periodic table data.

    • Ar(C): 12.011 g/mol [10][11][12]

    • Ar(H): 1.008 g/mol [13][14][15]

    • Ar(N): 14.007 g/mol [16][17]

    • Ar(O): 15.999 g/mol [18][19]

  • Calculation of Total Mass: The mass contribution of each element to the total molecular weight was calculated by multiplying the atom count by its standard atomic weight.

    • Mass of Carbon = 6 * 12.011 g/mol

    • Mass of Hydrogen = 7 * 1.008 g/mol

    • Mass of Nitrogen = 3 * 14.007 g/mol

    • Mass of Oxygen = 4 * 15.999 g/mol

  • Summation: The individual mass contributions were summed to yield the final molecular weight of the compound.

    • Molecular Weight = (6 * 12.011) + (7 * 1.008) + (3 * 14.007) + (4 * 15.999) = 185.139 g/mol . This value is rounded to 185.14 g/mol for practical use.

Logical Workflow Visualization

The following diagram illustrates the logical process for calculating the molecular weight of a chemical compound.

MolecularWeightCalculation Workflow for Molecular Weight Determination cluster_calc Calculation Steps start Start get_formula Identify Molecular Formula (C₆H₇N₃O₄) start->get_formula count_atoms Count Atoms for Each Element (C:6, H:7, N:3, O:4) get_formula->count_atoms get_weights Reference Standard Atomic Weights (IUPAC) count_atoms->get_weights calc_c Mass C = 6 * 12.011 get_weights->calc_c calc_h Mass H = 7 * 1.008 get_weights->calc_h calc_n Mass N = 3 * 14.007 get_weights->calc_n calc_o Mass O = 4 * 15.999 get_weights->calc_o sum_masses Sum All Mass Contributions calc_c->sum_masses calc_h->sum_masses calc_n->sum_masses calc_o->sum_masses end_result Final Molecular Weight (185.14 g/mol) sum_masses->end_result

Diagram illustrating the molecular weight calculation process.

References

Potential Therapeutic Targets of Nitropyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of nitropyrazole compounds. The unique chemical properties of the pyrazole scaffold, enhanced by the presence of a nitro group, have positioned these molecules as promising candidates in medicinal chemistry. This document details their primary biological targets, summarizes key quantitative data, provides methodologies for relevant experimental protocols, and visualizes the associated signaling pathways.

Anticancer Activity

Nitropyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cell cycle regulation and microtubule dynamics, as well as the induction of apoptosis.

Target: Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Nitropyrazole-containing compounds have been identified as potent inhibitors of several kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).

Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells. Certain pyrazole derivatives, particularly those with a nitro group, have shown potent inhibitory activity against Aurora A kinase.[1]

Quantitative Data: Aurora Kinase Inhibition

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineReference
Compound 6Aurora A0.16HCT116 (Colon)[1]
Compound 6-0.39HCT116 (Colon)[1]
Compound 6-0.46MCF7 (Breast)[1]
P-6Aurora A0.18 ± 0.05-[2]
P-20Aurora A0.22 ± 0.08-[2]
Compound 5hAurora A0.78MCF-7, MDA-MB-231[3]
Compound 5eAurora A1.12MCF-7, MDA-MB-231[3]
Alisertib (control)Aurora A3.36-[3]

Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of test compounds against Aurora A kinase.

  • Reagents and Materials:

    • Recombinant human Aurora A kinase

    • Fluorescently labeled peptide substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Positive control inhibitor (e.g., VX-680)

    • 384-well plates

    • Plate reader capable of measuring fluorescence.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the test compound dilutions.

    • Add the Aurora A kinase to each well to initiate the pre-incubation period.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding a solution of ATP to each well.

    • Incubate the plate at room temperature for the reaction to proceed (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO without inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Signaling Pathway: Aurora Kinase Inhibition Leading to Mitotic Arrest

G Nitropyrazole Nitropyrazole Compound AuroraA Aurora A Kinase Nitropyrazole->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Promotes Mitosis Mitotic Progression AuroraA->Mitosis Regulates Spindle Bipolar Spindle Formation Centrosome->Spindle Spindle->Mitosis Arrest G2/M Arrest Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of Aurora A kinase by nitropyrazole compounds disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis.

CDKs are a family of protein kinases that control the progression of the cell cycle. Inhibiting CDKs can halt cell proliferation and induce apoptosis, making them attractive targets for cancer therapy. Pyrazole derivatives have been identified as potent inhibitors of CDK2.

Quantitative Data: CDK2 Inhibition

Compound IDTarget KinaseIC50 (µM)Reference
Compound 9CDK2/cyclin A20.96[4]
Compound 7dCDK2/cyclin A21.47[4]
Compound 7aCDK2/cyclin A22.0[4]
Compound 4CDK2/cyclin A23.82[4]
Compound 15CDK20.005 (Ki)[5]

Experimental Protocol: In Vitro CDK2 Inhibition Assay

This is a generalized protocol for assessing the inhibitory effect of compounds on CDK2 activity.

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin A2 complex

    • Peptide substrate (e.g., a derivative of histone H1)

    • [γ-³³P]ATP or fluorescent ATP analog

    • Kinase assay buffer

    • Test compounds in DMSO

    • Positive control inhibitor (e.g., Roscovitine)

    • Filter plates or scintillation vials

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a reaction tube or plate, combine the kinase assay buffer, the peptide substrate, and the test compound.

    • Add the CDK2/cyclin A2 enzyme complex to the mixture.

    • Initiate the reaction by adding [γ-³³P]ATP (for radiometric assay) or a fluorescent ATP analog.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

    • For radiometric assays, wash the filter membrane to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter. For fluorescence assays, measure the fluorescence signal.

    • Calculate the percentage of inhibition and determine the IC50 values as described for the Aurora kinase assay.[4]

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

G Nitropyrazole Nitropyrazole Compound CDK2_CyclinE CDK2/Cyclin E Nitropyrazole->CDK2_CyclinE Inhibits CDK2_CyclinA CDK2/Cyclin A Nitropyrazole->CDK2_CyclinA G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes S_Phase S Phase Progression CDK2_CyclinA->S_Phase Promotes CellCycleArrest S and G2/M Arrest G1_S_Transition->CellCycleArrest S_Phase->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Nitropyrazole compounds inhibit CDK2/Cyclin complexes, blocking the G1/S transition and S phase progression, which leads to cell cycle arrest and apoptosis.

Target: Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport.[6] Compounds that interfere with tubulin polymerization are effective anticancer agents. Nitropyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data: Tubulin Polymerization Inhibition

Compound IDIC50 (µM)Cancer Cell LineReference
Tubulin polymerization-IN-412.61-[7]
PTA-1-17 human cancer cell lines[1]
Compound 4k-PC-3 (Prostate)[8]
Compound 5a-PC-3 (Prostate)[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a common method for assessing the effect of compounds on tubulin polymerization in a cell-free system.[1][7]

  • Reagents and Materials:

    • Purified tubulin protein

    • Tubulin polymerization buffer (e.g., containing PIPES, MgCl₂, EGTA)

    • GTP (Guanosine triphosphate)

    • Glycerol (to promote polymerization)

    • Test compounds in DMSO

    • Positive control (e.g., vinblastine for inhibition, paclitaxel for stabilization)

    • 96-well, clear bottom plates

    • Spectrophotometer with temperature control.

  • Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, prepare the reaction mixture in a 96-well plate by adding tubulin polymerization buffer, GTP, and the test compound.

    • Add the purified tubulin to each well.

    • Place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).

    • The increase in absorbance over time reflects the rate of tubulin polymerization.

    • Plot absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the test compounds on the lag time, rate of polymerization, and maximum polymer mass compared to controls.[1][7]

Workflow: Tubulin Polymerization Inhibition and Downstream Effects

G cluster_0 Molecular Level cluster_1 Cellular Level Nitropyrazole Nitropyrazole Compound Tubulin α/β-Tubulin Dimers Nitropyrazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Formation Nitropyrazole->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle_Disruption Mitotic Spindle Disruption Microtubule->Spindle_Disruption Cell_Cycle_Arrest G2/M Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Nitropyrazole compounds bind to tubulin, inhibiting microtubule polymerization. This leads to mitotic spindle disruption, G2/M cell cycle arrest, and ultimately apoptosis.

Anti-inflammatory Activity

Nitropyrazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Target: Cyclooxygenase (COX)

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: COX Inhibition

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5uCOX-21.7974.92[9]
Compound 5sCOX-22.5172.95[9]
Celecoxib (control)COX-2-78.06[9]
Compound 8bCOX-2-316[10]
Compound 8gCOX-2-268[10]

Experimental Protocol: In Vitro COX Inhibition Assay

This is a generalized protocol for measuring the inhibitory activity of compounds against COX-1 and COX-2.[11]

  • Reagents and Materials:

    • Purified ovine COX-1 and human recombinant COX-2

    • Arachidonic acid (substrate)

    • Heme cofactor

    • Assay buffer (e.g., Tris-HCl)

    • Colorimetric or fluorescent probe

    • Test compounds in DMSO

    • Selective inhibitors for controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

    • 96-well plate

    • Plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • To a 96-well plate, add the assay buffer, heme cofactor, the probe, and the test compound.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate at 37°C for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at regular intervals to monitor the formation of prostaglandin G2.

    • Calculate the percentage of inhibition and determine the IC50 values.

    • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[11]

Target: Lipoxygenase (LOX)

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce leukotrienes, which are also involved in inflammation.

Quantitative Data: Lipoxygenase Inhibition

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 2gLipoxygenase80[12]

Experimental Protocol: In Vitro Lipoxygenase Inhibition Assay

This protocol outlines a spectrophotometric method for assessing LOX inhibition.[13][14]

  • Reagents and Materials:

    • Soybean lipoxygenase

    • Linoleic acid (substrate)

    • Borate buffer (pH 9.0) or phosphate buffer (pH 8.0)

    • Test compounds in DMSO or ethanol

    • Positive control (e.g., quercetin, nordihydroguaiaretic acid)

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of the test compound.

    • In a cuvette, mix the buffer and the lipoxygenase enzyme solution.

    • Add the test compound solution and incubate at room temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm for a set time (e.g., 100 seconds), which corresponds to the formation of the conjugated diene product.

    • Calculate the percentage of inhibition and determine the IC50 values.[13][14]

Signaling Pathway: Inhibition of Inflammatory Mediators

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Nitropyrazole Nitropyrazole Compound Nitropyrazole->COX2 Nitropyrazole->LOX Inhibits

Caption: Nitropyrazole compounds can inhibit both COX-2 and 5-LOX pathways, reducing the production of prostaglandins and leukotrienes, thereby mitigating inflammation.

Other Potential Targets

Target: Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, its overproduction by inducible nitric oxide synthase (iNOS) is associated with inflammatory conditions and septic shock. Pyrazole-containing compounds have been shown to inhibit NOS isoforms.

Quantitative Data: NOS Inhibition

Compound IDTarget EnzymeIC50 (µM)Reference
1H-Pyrazole-1-carboxamidine HCl (PCA)iNOS, eNOS, nNOS0.2[15][16]
4-methyl-PCAiNOS2.4[15][16]
3-methyl-PCAiNOS5[15][16]

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

This is a generalized protocol for measuring NOS activity.

  • Reagents and Materials:

    • Purified NOS isoform (iNOS, eNOS, or nNOS)

    • L-arginine (substrate)

    • NADPH and other cofactors (e.g., FAD, FMN, tetrahydrobiopterin)

    • Assay buffer

    • Test compounds

    • Griess reagent or other NO detection system.

  • Procedure:

    • In a reaction vessel, combine the assay buffer, cofactors, and the test compound.

    • Add the NOS enzyme.

    • Initiate the reaction by adding L-arginine.

    • Incubate at 37°C for a specified time.

    • Measure the production of NO, often by quantifying its stable breakdown product, nitrite, using the Griess assay.

    • Calculate the percentage of inhibition and determine the IC50 values.[17]

Conclusion

Nitropyrazole compounds represent a versatile scaffold with significant therapeutic potential across multiple disease areas, most notably in oncology and inflammation. Their ability to potently and, in some cases, selectively inhibit key enzymes such as Aurora kinases, CDKs, COX-2, and NOS provides a strong rationale for their continued investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the design and evaluation of novel nitropyrazole-based therapeutic agents. Further research focusing on structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy will be crucial in translating the promise of these compounds into clinical applications.

References

An In-depth Technical Guide on the Solubility of Methyl (4-nitro-1H-pyrazol-1-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of methyl (4-nitro-1H-pyrazol-1-yl)acetate in various organic solvents. Due to the limited direct experimental data on this specific compound, this guide leverages information from structurally similar molecules and general principles of organic chemistry to provide qualitative solubility profiles and standardized experimental protocols for its determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring, a nitro group, and a methyl acetate substituent. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of such compounds is a critical physicochemical property that influences their synthesis, purification, formulation, and biological availability. Understanding the solubility profile in different organic solvents is essential for researchers in drug discovery and development.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted Qualitative SolubilityRationale and Supporting Evidence
Dimethylformamide (DMF)Expected to be SolubleA similar compound, methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, is synthesized in DMF, indicating good solubility.[1]
Chloroform (CHCl₃)Expected to be SolubleA chloroform-carbon tetrachloride mixture was used for the crystallization of a related imidazole derivative, suggesting solubility in chloroform.[1]
Ethyl Acetate (EtOAc)Likely SolubleUsed as an extraction solvent in the synthesis of a related pyrazole derivative, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate.[2]
Acetonitrile (MeCN)Likely SolubleUtilized as a reaction solvent for the synthesis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate.[2]
Ethanol (EtOH)Likely SolubleUsed as a reaction solvent in the initial step of synthesizing a pyrazolone precursor.[2] General pyrazole derivatives show solubility in ethanol.[3]
Methanol (MeOH)Likely SolublePyrazole itself is soluble in methanol.[4]
AcetoneLikely Soluble4-nitro-1H-pyrazole is reported to be soluble in acetone.[3]
Carbon Tetrachloride (CCl₄)Likely Sparingly SolubleUsed in a solvent mixture for crystallization, suggesting it may act as an anti-solvent to induce precipitation.[1]
HexaneExpected to be InsolubleAs a non-polar solvent, hexane is unlikely to dissolve the polar functional groups of the molecule.
WaterExpected to be Sparingly Soluble to InsolubleThe presence of the non-polar pyrazole ring and methyl group likely limits solubility in water, a common characteristic for many organic compounds of this size.[3]

Experimental Protocol for Solubility Determination

The following is a standard experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess is ensured when undissolved solid remains after thorough mixing.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed evaporating dish or vial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, accurately weigh the evaporating dish or vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent sample withdrawn.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle organic solvents with care, as they may be flammable and/or toxic.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of a pyrazole derivative and the experimental determination of its solubility.

G General Synthesis Workflow for a Pyrazole Derivative A Reactants: - Hydrazine Derivative - 1,3-Dicarbonyl Compound B Solvent Addition (e.g., Ethanol, Acetonitrile) A->B C Reaction at Elevated Temperature (Reflux) B->C D Reaction Monitoring (e.g., TLC) C->D E Work-up: - Solvent Removal - Extraction D->E F Purification: - Column Chromatography - Recrystallization E->F G Characterization: - NMR - Mass Spectrometry F->G H Final Product: This compound G->H

Caption: General synthesis workflow for a pyrazole derivative.

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation A Add excess solute to a known volume of solvent in a vial B Equilibrate at constant temperature with agitation (24-48h) A->B C Withdraw a known volume of the supernatant B->C D Filter the sample to remove undissolved solids C->D E Evaporate the solvent from the filtered sample D->E F Weigh the remaining dried solute E->F G Calculate solubility (e.g., in g/L or mol/L) F->G

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to Preliminary Cytotoxicity Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and underlying principles for conducting preliminary cytotoxicity screening of pyrazole compounds, a class of heterocyclic molecules with significant potential in oncology. It details experimental protocols, summarizes cytotoxic activity, and visualizes key signaling pathways implicated in their mechanism of action.

Introduction to Pyrazole Compounds in Cancer Research

Pyrazole and its derivatives are a versatile class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects. The pyrazole scaffold serves as a privileged structure, allowing for diverse chemical modifications to modulate biological activity and target specificity. Numerous studies have demonstrated the ability of pyrazole derivatives to inhibit cancer cell proliferation and induce cell death through various mechanisms, making them promising candidates for novel anticancer drug development.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)
3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole)MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)
Paclitaxel (Reference Drug)MDA-MB-468 (Triple Negative Breast Cancer)49.90 (24h), 25.19 (48h)
Compound 12MDA-MB-231 (Breast Cancer)3.64
Compound 13MDA-MB-231 (Breast Cancer)16.13
Compound 14MDA-MB-231 (Breast Cancer)11.89
Compound 12HepG2 (Liver Cancer)4.72
Compound 13HepG2 (Liver Cancer)10.28
Compound 14HepG2 (Liver Cancer)8.15
Compound 29MCF7 (Breast Cancer)17.12
Compound 29HepG2 (Liver Cancer)10.05
Compound 29A549 (Lung Cancer)29.95
Compound 29Caco2 (Colorectal Cancer)25.24
Compound 37MCF7 (Breast Cancer)5.21
Compound 5HepG2 (Liver Cancer)13.14
Compound 5MCF-7 (Breast Cancer)8.03
Compound 3HEPG2 (Liver Cancer)<0.31-0.71
Compound 9HEPG2 (Liver Cancer)<0.31-0.71
Compound 12HEPG2 (Liver Cancer)<0.31-0.71
Compound 2A549, MCF-78.08 (MCF-7), 19.59 (HepG2)
Compound 14A549, MCF-712.94 (MCF-7), 19.59 (HepG2)

Experimental Protocols

Accurate and reproducible cytotoxicity data rely on standardized experimental protocols. The two most common assays for preliminary screening are the MTT and SRB assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the pyrazole compounds to the wells. Incubate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well. Incubate for 2-5 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan precipitate.

  • Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Immediately wash the plates four times with 1% (v/v) acetic acid.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm in a microplate reader.

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships can aid in understanding the screening process.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Pyrazole Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_srb Perform MTT or SRB Assay incubation->mtt_srb readout Measure Absorbance mtt_srb->readout data_processing Calculate Cell Viability readout->data_processing ic50 Determine IC50 Values data_processing->ic50

Caption: Workflow for Preliminary Cytotoxicity Screening.

Signaling Pathways

Many pyrazole derivatives exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Aberrant EGFR signaling is a hallmark of many cancers.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole Pyrazole Compound Pyrazole->EGFR Inhibits

Caption: Inhibition of the EGFR Signaling Pathway by Pyrazole Compounds.

Inhibition of VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P RAS RAS VEGFR->RAS P PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyrazole Pyrazole Compound Pyrazole->VEGFR Inhibits

Caption: Inhibition of the VEGFR Signaling Pathway by

The Rise of Pyrazoles: A Technical Guide to Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the pyrazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of next-generation cancer therapeutics. This technical guide provides an in-depth overview of recent discoveries in pyrazole-based anticancer agents, focusing on their synthesis, mechanism of action, and preclinical evaluation. It is designed to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Quantitative Efficacy of Novel Pyrazole-Based Anticancer Agents

The anticancer activity of newly synthesized pyrazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key quantitative parameter. The following tables summarize the IC50 values of several promising pyrazole-based compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazoline Derivatives

CompoundAsPC-1 (Pancreatic) IC50 (µM)U251 (Glioblastoma) IC50 (µM)Reference
11 16.811.9[1]
12 62.170.1[1]

Compound 11: 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline Compound 12: 1-[((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline

Table 2: Anticancer Activity of DHT-Derived Pyrazoles

CompoundPC-3 (Prostate) IC50 (µM)DU 145 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
24e 4.2 ± 1.13.6 ± 1.25.5 ± 0.66.6 ± 0.98.5 ± 0.6[2]

Compound 24e: Structure not specified in the provided context.

Table 3: Cytotoxic Activity of Pyrazolyl-Chalcone Derivatives

CompoundMCF-7 (Breast) IC50 (µM)PACA2 (Pancreatic) IC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)Reference
7d 42.6-48[3]
9e -27.652.1[3]

Compound 7d and 9e: Structures not specified in the provided context.

Table 4: Anticancer Activity of Diphenyl Pyrazole-Chalcone Derivatives

CompoundHNO-97 (Head and Neck) IC50 (µM)Reference
6b 10[4]
6d 10.56[4]

Compound 6b and 6d: Structures not specified in the provided context.

Key Signaling Pathways Targeted by Pyrazole-Based Anticancer Agents

Many pyrazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for rational drug design and development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a pivotal role in the development and progression of many cancers.[5][6] Ligand binding to EGFR triggers a cascade of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation, survival, and metastasis.[7][8] Several pyrazole-based compounds have been developed as EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGF EGF (Ligand) EGF->EGFR Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibits VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival VEGF VEGF (Ligand) VEGF->VEGFR Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR Inhibits CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F CyclinD_CDK46->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Promotes Progression CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 Promotes Entry CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Promotes Entry Rb->E2F Inhibits E2F->S Promotes Entry Pyrazole Pyrazole Inhibitor Pyrazole->CyclinD_CDK46 Inhibits Pyrazole->CyclinE_CDK2 Inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Pyrazole Compounds Incubate_Overnight->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to Solubilize Formazan Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with Pyrazole Compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Binding Buffer Wash_Cells->Resuspend_Cells Add_Stains Add Annexin V-FITC and PI Resuspend_Cells->Add_Stains Incubate Incubate for 15 min in Dark Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End Cell_Cycle_Analysis_Workflow Start Start Treat_Cells Treat Cells with Pyrazole Compound Start->Treat_Cells Harvest_Fix_Cells Harvest and Fix Cells in Ethanol Treat_Cells->Harvest_Fix_Cells Wash_Cells Wash with PBS Harvest_Fix_Cells->Wash_Cells RNase_Treatment Treat with RNase A Wash_Cells->RNase_Treatment PI_Staining Stain with Propidium Iodide RNase_Treatment->PI_Staining Analyze Analyze by Flow Cytometry PI_Staining->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 4-Nitropyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized as key structural motifs in medicinal chemistry and drug development. The functionalization of the pyrazole core, particularly at the nitrogen atoms, profoundly influences the molecule's physicochemical properties, metabolic stability, and biological activity. 4-Nitropyrazole serves as a versatile intermediate in the synthesis of various energetic materials and pharmaceutically active compounds.[1][2][3] The electron-withdrawing nature of the nitro group at the C4 position increases the acidity of the N-H bond, facilitating its N-alkylation.[4]

This document provides detailed protocols for the N-alkylation of 4-nitropyrazole, focusing on two robust and widely applicable methods: a classical base-mediated alkylation with alkyl halides and the Mitsunobu reaction for the coupling with alcohols. These protocols offer a guide for researchers to synthesize a diverse range of N-alkyl-4-nitropyrazole derivatives. A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity (alkylation at N1 versus N2).[5][6] For 4-nitropyrazole, where the substituents at C3 and C5 are both hydrogen, the two nitrogen atoms are electronically similar, but steric hindrance from the chosen alkylating agent can influence the site of alkylation.

N-Alkylation Methodologies: A Comparative Overview

The choice of method for the N-alkylation of 4-nitropyrazole depends on the nature of the alkylating agent, the desired scale of the reaction, and the required level of regioselectivity.

MethodAlkylating AgentCommon ReagentsAdvantagesDisadvantages
Base-Mediated Alkylation Alkyl Halides (e.g., R-Br, R-I)K₂CO₃, NaH, NaOH in DMF, Acetone, or THFSimple procedure, readily available reagents.May lead to mixtures of N1 and N2 isomers, requires careful optimization.[6][7]
Mitsunobu Reaction Primary & Secondary AlcoholsTriphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)High yields, mild reaction conditions, proceeds with clean inversion of stereochemistry for chiral alcohols.[4][8][9]Stoichiometric amounts of phosphine oxide byproduct can complicate purification.[8]

Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation of 4-Nitropyrazole with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of 4-nitropyrazole using a carbonate base in a polar aprotic solvent.

Materials:

  • 4-Nitropyrazole

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-nitropyrazole (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.

  • Add potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 20-30 minutes to form the pyrazolate anion.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[10]

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-4-nitropyrazole.

Expected Results:

The yields for this reaction are typically moderate to good, depending on the reactivity of the alkyl halide. A mixture of N1 and N2 regioisomers may be obtained and require careful chromatographic separation.

Alkyl HalideProductTypical Yield (%)
Methyl Iodide1-Methyl-4-nitropyrazole60-75
Benzyl Bromide1-Benzyl-4-nitropyrazole70-85
Ethyl BromoacetateEthyl 2-(4-nitro-1H-pyrazol-1-yl)acetate65-80
Protocol 2: N-Alkylation of 4-Nitropyrazole via the Mitsunobu Reaction

This protocol is particularly useful for the N-alkylation of 4-nitropyrazole with primary and secondary alcohols and has been shown to be effective.[4] The significant acidity of the N-H bond in 4-nitropyrazole makes it a competent nucleophile for this reaction.[4]

Materials:

  • 4-Nitropyrazole

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve 4-nitropyrazole (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the reaction mixture. The characteristic red color of the azodicarboxylate should dissipate.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired N-alkyl-4-nitropyrazole from the triphenylphosphine oxide byproduct.

Expected Results:

The Mitsunobu reaction generally provides good to excellent yields of the N-alkylated product. For 4-nitropyrazole, this method has been successfully applied to a range of alcohols.[4]

AlcoholProductTypical Yield (%)
Ethanol1-Ethyl-4-nitropyrazole80-95
Isopropanol1-Isopropyl-4-nitropyrazole75-90
(S)-1,2-O-Isopropylideneglycerol(R)-3-(4-Nitropyrazol-1-yl)propane-1,2-diol derivative>90[4]

Visualized Experimental Workflow and Relationships

General Workflow for N-Alkylation of 4-Nitropyrazole

N_Alkylation_Workflow General Workflow for N-Alkylation of 4-Nitropyrazole cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product Start 4-Nitropyrazole Reaction N-Alkylation Reaction (Base-Mediated or Mitsunobu) Start->Reaction Reagent Alkylating Agent (Alkyl Halide or Alcohol) Reagent->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product End N-Alkyl-4-nitropyrazole Purification->End Purified Product

Caption: A generalized workflow for the N-alkylation of 4-nitropyrazole.

Logical Relationship of Reagents in the Mitsunobu Reaction

Mitsunobu_Reaction Reagent Interactions in the Mitsunobu Reaction cluster_reactants Core Reactants cluster_reagents Activating Reagents Pyrazole 4-Nitropyrazole (Nucleophile) Product N-Alkyl-4-nitropyrazole Pyrazole->Product Nucleophilic Attack on Alcohol Alcohol (Electrophile Precursor) Activated_Alcohol Activated Alcohol (Alkoxyphosphonium salt) Alcohol->Activated_Alcohol Reacts with PPh3 Triphenylphosphine (PPh3) Intermediate Betaine Intermediate PPh3->Intermediate Reacts with DEAD Azodicarboxylate (DEAD/DIAD) DEAD->Intermediate Intermediate->Activated_Alcohol Activated_Alcohol->Product Byproduct Triphenylphosphine Oxide Activated_Alcohol->Byproduct Forms

References

methyl (4-nitro-1H-pyrazol-1-yl)acetate synthesis from methyl bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

Abstract

This application note details a reliable protocol for the synthesis of this compound, a key intermediate in the development of novel pharmaceutical agents and functional materials. The synthesis involves the N-alkylation of 4-nitro-1H-pyrazole with methyl bromoacetate. This method is straightforward, utilizing common laboratory reagents and yielding the desired product in high purity. The protocol provided is intended for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds that are integral to many biologically active molecules.[1][2] The introduction of a nitro group onto the pyrazole ring can significantly influence the molecule's electronic properties and biological activity. This compound serves as a versatile building block for further chemical modifications, making its efficient synthesis a topic of considerable interest. The protocol described herein is an adaptation of established N-alkylation methodologies for nitro-substituted azoles, providing a direct route to the target compound.[3]

Reaction Scheme

Experimental Protocol

Materials and Equipment
  • 4-nitro-1H-pyrazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitro-1H-pyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the 4-nitro-1H-pyrazole. To this solution, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add methyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative data for the synthesis of this compound.

ParameterValue
Starting Materials
4-nitro-1H-pyrazole1.0 eq
Methyl bromoacetate1.2 eq
Potassium carbonate1.5 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature60-70 °C
Reaction Time4-6 hours
Results
Yield 75-85% (Typical)
Purity (by NMR) >95%
Appearance White to pale yellow solid

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-nitro-1H-pyrazole E Combine Reagents in Flask B Methyl Bromoacetate C K2CO3 D DMF F Heat and Stir (60-70°C, 4-6h) E->F Reaction G Quench with Water & Extract with EtOAc F->G Completion H Wash with Brine & Dry (MgSO4) G->H I Concentrate (Rotary Evaporator) H->I J Column Chromatography I->J K Methyl (4-nitro-1H- pyrazol-1-yl)acetate J->K Pure Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reagents and Conditions

This diagram shows the relationship between the reactants, reagents, and conditions necessary for the successful synthesis.

logical_relationship cluster_reactants Core Reactants cluster_conditions Reaction Conditions Reactant1 4-nitro-1H-pyrazole (Nucleophile) Product This compound Reactant1->Product Reactant2 Methyl Bromoacetate (Electrophile) Reactant2->Product Base Potassium Carbonate (Deprotonates Pyrazole) Base->Reactant1 activates Solvent DMF (Aprotic Polar Solvent) Solvent->Product facilitates Temperature 60-70 °C (Promotes Reaction Rate) Temperature->Product drives

Caption: Key components and conditions for the N-alkylation reaction.

Safety Precautions

  • Methyl bromoacetate is a lachrymator and is toxic. Handle it in a well-ventilated fume hood.

  • DMF is a skin irritant and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always work in a well-ventilated area.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides an efficient and reproducible method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of related N-alkylated pyrazole derivatives. The availability of this synthetic route will facilitate further research into the applications of this class of compounds in drug discovery and materials science.

References

Synthesis of Pyrazole Esters: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazole esters is a critical process in the discovery of novel therapeutic agents and functional materials. This document provides detailed experimental procedures for several common and efficient methods for synthesizing these valuable compounds, including data presented for easy comparison and visual workflows to illustrate the reaction pathways.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ester functional group, when incorporated into the pyrazole scaffold, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This document outlines various synthetic strategies to access diverse pyrazole esters, providing detailed protocols and comparative data to aid in the selection of the most suitable method for a given research objective.

Synthetic Methodologies and Experimental Protocols

Several robust methods for the synthesis of pyrazole esters have been developed, each with its own advantages in terms of substrate scope, regioselectivity, and reaction conditions. Here, we detail three prominent methods: 1,3-dipolar cycloaddition, condensation of 1,3-dicarbonyl compounds with hydrazines, and multicomponent reactions.

Method 1: 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate

This method provides a facile one-pot procedure for the synthesis of pyrazole-5-carboxylates through the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. The reaction is often base-catalyzed, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being a common choice.[1][2]

Experimental Protocol:

  • To a solution of the α-methylene carbonyl compound (1.0 eq) in acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.7 eq).

  • To this mixture, add a solution of ethyl diazoacetate (1.0 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-5-carboxylate.

Workflow for 1,3-Dipolar Cycloaddition

cluster_process Process cluster_workup Workup & Purification cluster_product Product A α-Methylene Carbonyl P1 Mixing & Reaction A->P1 B Ethyl Diazoacetate B->P1 C DBU (Base) C->P1 D Acetonitrile (Solvent) D->P1 W1 Quenching P1->W1 W2 Extraction W1->W2 W3 Purification W2->W3 Pr Pyrazole-5-carboxylate W3->Pr

Caption: Workflow for the synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition.

Method 2: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

The condensation of 1,3-dicarbonyl compounds, such as ethyl acetoacetate, with hydrazines is a classical and efficient method for the synthesis of pyrazole derivatives. The use of catalysts, such as nano-ZnO, can promote the reaction, leading to excellent yields and shorter reaction times.[1]

Experimental Protocol:

  • In a round-bottom flask, take a mixture of ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

  • Add a catalytic amount of nano-ZnO.

  • Heat the reaction mixture under solvent-free conditions or in a suitable solvent (e.g., ethanol) at a specified temperature.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 1,3,5-substituted pyrazole.

Workflow for Condensation of 1,3-Dicarbonyls

cluster_process Process cluster_workup Workup & Purification cluster_product Product A 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) P1 Condensation Reaction A->P1 B Hydrazine Derivative B->P1 C Nano-ZnO (Catalyst) C->P1 D Heating D->P1 W1 Cooling & Extraction P1->W1 W2 Recrystallization W1->W2 Pr Substituted Pyrazole Ester W2->Pr

Caption: Workflow for the synthesis of pyrazole esters via condensation of 1,3-dicarbonyls.

Method 3: Three-Component Synthesis of Pyrazole-4-carboxylates

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. The synthesis of persubstituted pyrazoles can be achieved through a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid like Yb(PFO)₃.[3]

Experimental Protocol:

  • To a mixture of an aldehyde (1.0 eq), a β-ketoester (1.0 eq), and a hydrazine (1.0 eq) in a suitable solvent, add a catalytic amount of Yb(PFO)₃.

  • Stir the reaction mixture at the appropriate temperature and monitor its progress using TLC.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield the desired pyrazole-4-carboxylate.

Workflow for Three-Component Synthesis

cluster_process Process cluster_workup Workup & Purification cluster_product Product A Aldehyde P1 One-Pot Reaction A->P1 B β-Ketoester B->P1 C Hydrazine C->P1 D Yb(PFO)₃ (Catalyst) D->P1 E Solvent E->P1 W1 Solvent Removal P1->W1 W2 Extraction W1->W2 W3 Chromatography W2->W3 Pr Pyrazole-4-carboxylate W3->Pr

Caption: Workflow for the three-component synthesis of pyrazole-4-carboxylates.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different synthetic methods described, allowing for a direct comparison of their efficiency and reaction conditions.

MethodKey ReactantsCatalyst/BaseSolventTemp. (°C)TimeYield (%)Ref.
1,3-Dipolar Cycloaddition Ethyl diazoacetate, α-Methylene carbonylDBUAcetonitrileRT-Good[1][2]
Condensation Ethyl acetoacetate, Phenylhydrazinenano-ZnOSolvent-free-Short95[1]
Three-Component Reaction Aldehyde, β-Ketoester, HydrazineYb(PFO)₃----[3]
Vilsmeier Cyclization Hydrazone of β-keto esterVilsmeier reagentDMF70-804hHigh[4]
Enaminodiketone Cyclocondensation Unsymmetrical enaminodiketone, Hydrazine-Ethanol--73-94[5]

Note: "RT" denotes room temperature. Dashes (-) indicate that the specific information was not provided in the referenced snippets.

Conclusion

The synthesis of pyrazole esters can be accomplished through a variety of effective methods. The choice of a specific protocol will depend on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The 1,3-dipolar cycloaddition and condensation with 1,3-dicarbonyls are versatile and high-yielding methods. Multicomponent reactions represent a modern and efficient approach for the rapid generation of molecular diversity. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

Application Notes and Protocols for MTT Assay of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative, a class of heterocyclic compounds known for a wide range of pharmacological activities, including potential anticancer properties.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This assay is crucial in drug discovery for screening compounds that may inhibit cancer cell growth. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[5] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically.

These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
11.1800.07094.4
50.9500.06576.0
100.7200.05057.6
250.4300.04034.4
500.2100.03016.8
1000.1100.0258.8

Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Experimental Protocols

Materials and Reagents
  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well flat-bottom sterile microplates[6]

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm[7][8]

Protocol

1. Cell Seeding: a. Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator. b. Harvest cells that are in their logarithmic growth phase.[9] c. Determine the optimal cell seeding density by performing a cell titration curve. A typical range is 1,000 to 100,000 cells per well.[6][9] d. Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. e. Incubate the plate for 24 hours to allow cells to attach and recover.[6]

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. c. After the 24-hour incubation, carefully remove the culture medium from the wells. d. Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of approximately 0.5 mg/mL.[3][7] b. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[6] The incubation time may need optimization depending on the cell type.[6] c. After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.[4][9]

4. Solubilization of Formazan: a. Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[9] b. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. b. Read the plate within 1 hour of adding the solubilization solution.

6. Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add this compound incubation_24h->compound_addition incubation_treatment Incubate for 24/48/72h compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt formazan_solubilization Solubilize Formazan Crystals incubation_mtt->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT assay to determine the cytotoxicity of this compound.

Putative_Signaling_Pathway compound This compound growth_factor_receptor Growth Factor Receptor compound->growth_factor_receptor Inhibition pi3k PI3K compound->pi3k Inhibition bcl2 Bcl-2 Inhibition compound->bcl2 Modulation cell_membrane Cell Membrane growth_factor_receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 Activates proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspases Caspase Activation caspases->apoptosis bax_bak Bax/Bak Activation bax_bak->caspases bcl2->bax_bak Inhibits

References

Application Notes and Protocols for the Evaluation of Methyl (4-nitro-1H-pyrazol-1-yl)acetate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][3][4][5] The introduction of a nitro group and an acetate moiety to the pyrazole scaffold, as in methyl (4-nitro-1H-pyrazol-1-yl)acetate, presents a novel structure with potential for unique biological activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential of this compound as an anticancer agent using in vitro cancer cell line models. The protocols outlined below are standard methods used to assess cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Data Presentation

Quantitative data from in vitro studies should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides a template for summarizing the cytotoxic effects of a test compound across various cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaData to be determined
MDA-MB-231Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
HeLaCervical CarcinomaData to be determined
PANC-1Pancreatic CarcinomaData to be determined
PC-3Prostate AdenocarcinomaData to be determined
K562Chronic Myelogenous LeukemiaData to be determined

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the progression of the cell cycle.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the cell cycle analysis protocol.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial in vitro evaluation of a novel anticancer compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies a Cell Seeding (Multiple Cancer Cell Lines) b Compound Treatment (Serial Dilutions) a->b c MTT Assay b->c d IC50 Determination c->d e Cell Cycle Analysis (Flow Cytometry) d->e f Apoptosis Assay (Annexin V/PI Staining) d->f g Western Blot Analysis (Protein Expression) d->g

Caption: General experimental workflow for in vitro anticancer drug screening.

Hypothetical Signaling Pathway

Based on the known mechanisms of other pyrazole derivatives, a potential area of investigation is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates a simplified version of this pathway and potential points of inhibition.

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Hypothetical) Compound->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Note: NMR Spectroscopic Characterization of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of methyl (4-nitro-1H-pyrazol-1-yl)acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental methodology, and a visual representation of the workflow. This guide is intended to assist researchers in confirming the structure and purity of the synthesized compound, a crucial step in drug discovery and development pipelines.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole nucleus in a wide range of pharmacologically active molecules. The 4-nitro substitution on the pyrazole ring can influence the molecule's electronic properties and potential biological activity. Unambiguous structural confirmation is paramount, and NMR spectroscopy is the most powerful technique for this purpose. This application note outlines the expected NMR spectral data and a standardized protocol for its acquisition.

Predicted NMR Spectral Data

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The presence of the electron-withdrawing nitro group is expected to significantly deshield the protons and carbons of the pyrazole ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H-3 (pyrazole)~8.2 - 8.4Singlet1H~140 - 142
H-5 (pyrazole)~7.8 - 8.0Singlet1H~125 - 127
-CH₂- (acetate)~5.1 - 5.3Singlet2H~50 - 52
-OCH₃ (ester)~3.8 - 3.9Singlet3H~53 - 55
C-4 (pyrazole)---~148 - 150
C=O (ester)---~168 - 170

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts may vary depending on the solvent and concentration.

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 298 K (25 °C).

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise).

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: ~3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: ~1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

Workflow Diagram

The following diagram illustrates the experimental workflow for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration analysis Spectral Analysis calibration->analysis report report analysis->report Final Report

Caption: Experimental workflow for NMR characterization.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the structural features of this compound and their expected NMR signatures.

logical_relationship cluster_structure Molecular Structure cluster_nmr_signatures Expected NMR Signatures mol This compound pyrazole 4-Nitropyrazole Ring mol->pyrazole acetate Methyl Acetate Moiety mol->acetate h3_h5 Two Singlets (H-3, H-5) ~7.8-8.4 ppm pyrazole->h3_h5 1H NMR c_aromatic Aromatic Carbons ~125-150 ppm pyrazole->c_aromatic 13C NMR ch2 Singlet (-CH2-) ~5.1-5.3 ppm acetate->ch2 1H NMR och3 Singlet (-OCH3) ~3.8-3.9 ppm acetate->och3 1H NMR c_aliphatic Aliphatic Carbons ~50-55 ppm acetate->c_aliphatic 13C NMR c_carbonyl Carbonyl Carbon ~168-170 ppm acetate->c_carbonyl 13C NMR

Caption: Structure-Spectra Correlation Diagram.

Conclusion

The protocols and predicted data presented in this application note provide a robust framework for the NMR characterization of this compound. Adherence to this methodology will ensure the reliable structural verification of this compound, facilitating its further investigation in drug discovery and development programs.

Application Notes and Protocols: In Vitro Evaluation of Methyl (4-nitro-1H-pyrazol-1-yl)acetate on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

This document provides detailed protocols for the in vitro evaluation of methyl (4-nitro-1H-pyrazol-1-yl)acetate, a novel pyrazole derivative, on the human breast adenocarcinoma cell line, MCF-7. Pyrazole derivatives have garnered significant interest in oncology research due to their potential as anticancer agents.[1][2] The protocols outlined below describe standard assays to determine the cytotoxic and apoptotic effects of this compound, providing a framework for its initial preclinical assessment.

The methodologies include a cell viability assay (MTT), an apoptosis detection assay (Annexin V-FITC/PI), a caspase activity assay, and cell cycle analysis. These experiments are fundamental in characterizing the anticancer properties of novel chemical entities.

Data Presentation

The following tables represent hypothetical data for the effects of this compound on MCF-7 cells. This data is for illustrative purposes to guide the researcher in data presentation.

Table 1: Cell Viability of MCF-7 Cells Treated with this compound

Concentration (µM)24 hours (% Viability ± SD)48 hours (% Viability ± SD)72 hours (% Viability ± SD)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
195.3 ± 4.188.1 ± 3.975.4 ± 4.3
1082.1 ± 3.565.7 ± 4.248.9 ± 3.8
2563.5 ± 2.945.2 ± 3.128.6 ± 2.5
5041.8 ± 2.124.9 ± 2.415.1 ± 1.9
10020.7 ± 1.810.3 ± 1.55.2 ± 1.1
IC50 (µM) ~ 60 ~ 28 ~ 18

Table 2: Apoptosis Analysis of MCF-7 Cells by Annexin V-FITC/PI Staining after 48-hour Treatment

Concentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
0 (Control)96.12.50.80.6
2560.325.810.13.8
5035.745.215.63.5
10015.958.422.33.4

Table 3: Cell Cycle Distribution of MCF-7 Cells after 24-hour Treatment

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Control)65.220.514.31.1
2575.815.19.15.7
5055.312.831.912.4
10040.110.249.725.6

Experimental Protocols

Cell Culture

The MCF-7 human breast adenocarcinoma cell line should be cultured in Minimum Essential Medium Eagle (MEME) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 mg/mL streptomycin.[3] Cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2 and grown to approximately 80% confluency before experimentation.[3]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • MCF-7 cells

  • This compound

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.[5]

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, and 72 hours.[4] Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of the compound for 24 or 48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Caspase Activity Assay

This assay measures the activity of caspases, which are key mediators of apoptosis.

Materials:

  • MCF-7 cells

  • This compound

  • Caspase-Glo® 3/7, 8, or 9 Assay Kit

  • Luminometer

Protocol:

  • Seed MCF-7 cells in a 96-well white-walled plate.[3]

  • Treat with the compound for the desired time.

  • Add the Caspase-Glo® reagent to each well, mix, and incubate at room temperature as per the manufacturer's instructions.

  • Measure the luminescence using a luminometer.[3]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[6]

Materials:

  • MCF-7 cells

  • This compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat MCF-7 cells with the compound for 24 hours.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start MCF-7 Cell Culture seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat viability MTT Assay treat->viability apoptosis Annexin V/PI Staining treat->apoptosis caspase Caspase Activity treat->caspase cell_cycle Cell Cycle Analysis treat->cell_cycle data_analysis Analyze and Interpret Results viability->data_analysis apoptosis->data_analysis caspase->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for in vitro testing.

Simplified Apoptosis Signaling Pathway

apoptosis_pathway cluster_cell MCF-7 Cell compound This compound ros ROS Generation compound->ros bax Bax (Pro-apoptotic) compound->bax bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 mito->cas9 bax->mito bcl2->mito cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

Application Notes and Protocols for Methyl (4-nitro-1H-pyrazol-1-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Potential Applications, Experimental Protocols, and Biological Activity of Methyl (4-nitro-1H-pyrazol-1-yl)acetate and Related Nitropyrazole Derivatives.

Application Notes

This compound is a heterocyclic compound belonging to the pyrazole class. While specific data on this exact molecule is limited in publicly available literature, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry.[1] Derivatives of pyrazole are integral to numerous clinically approved drugs and are extensively investigated for a wide range of therapeutic applications.[2][3][4][5] The presence of a 4-nitro group and a methyl acetate substituent at the N1 position suggests potential for this compound as a lead structure or intermediate in drug discovery, particularly in oncology and infectious diseases.

1.1 Potential as an Anticancer Agent The 4-nitropyrazole moiety is a key feature in various compounds investigated for their cytotoxic properties.[6][7][8] Pyrazole derivatives have been shown to exhibit anticancer activity through multiple mechanisms, including the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[7][8][9] The nitroaromatic group can also be a factor in the activity of some anticancer agents.[10][11] Therefore, this compound is a candidate for screening against various cancer cell lines. Its ester functionality offers a handle for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

1.2 Potential as an Antimicrobial Agent Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[12][13][14] The mechanism of action can vary, but these compounds often interfere with essential microbial processes. The 4-nitropyrazole scaffold, in particular, has been explored for antimicrobial applications.[12][15] this compound should be evaluated for its ability to inhibit the growth of clinically relevant bacterial and fungal pathogens, including drug-resistant strains.

Quantitative Data: Biological Activity of Related Pyrazole Derivatives

The following table summarizes the reported biological activities of various 4-nitropyrazole and other substituted pyrazole derivatives to provide a comparative context for the potential efficacy of this compound.

Compound Name/DescriptionTarget/AssayActivity MeasurementValueReference
1-(4-Bromophenyl)-substituted pyrazole derivativeAnticancer (MCF-7 breast cancer cell line)IC505.8 µM[7]
Indole-pyrazole hybrid (Compound 33)Anticancer (CDK2 Inhibition)IC500.074 µM[8]
Indole-pyrazole hybrid (Compound 34)Anticancer (CDK2 Inhibition)IC500.095 µM[8]
Pyrazole carbaldehyde derivative (Compound 43)Anticancer (PI3 Kinase Inhibition)IC500.25 µM[8]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4)Antibacterial (S. epidermidis)MIC0.25 µg/mL[12]
1-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)semicarbazide (Compound 3)Antibacterial (E. coli)MIC0.25 µg/mL[12]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (Compound 21a)Antifungal (C. albicans)MIC2.9–7.8 µg/mL[14]

Experimental Protocols

The following protocols are generalized methodologies based on standard practices for the synthesis and evaluation of novel chemical entities in medicinal chemistry.[16][17][18][19]

3.1 General Synthesis of this compound

This protocol describes a typical N-alkylation of a pyrazole ring.

  • Dissolution: Dissolve 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir at room temperature for 30-60 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Alkylation: Add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

3.2 In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.[18]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of these dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.3 In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against microbial strains.[17][20]

  • Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC.

Visualizations

4.1 Diagrams of Workflows and Pathways

G cluster_synthesis Synthesis Workflow start 4-Nitro-1H-pyrazole base Addition of Base (e.g., K2CO3) in DMF start->base alkylate Addition of Methyl Bromoacetate base->alkylate react Reaction & TLC Monitoring alkylate->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

G cluster_screening Anticancer Screening Workflow A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate % Viability & Determine IC50 G->H

Caption: Experimental workflow for in vitro anticancer screening using the MTT assay.

G cluster_pathway Hypothetical Anticancer Mechanism of Action cluster_downstream Downstream Signaling cluster_cellcycle Cell Cycle Progression GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Activates RAS RAS/RAF/MEK/ERK Pathway Receptor->RAS PI3K PI3K/AKT Pathway Receptor->PI3K Compound Pyrazole Derivative Compound->Receptor Inhibition CDK Cyclin-Dependent Kinase (CDK) Compound->CDK Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Progression G1/S Transition CDK->Progression Progression->Proliferation

Caption: Potential anticancer signaling pathways targeted by pyrazole derivatives.

References

Application Notes & Protocols: Assaying the Bioactivity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that are a cornerstone in medicinal chemistry and drug discovery. Their unique structural features allow for diverse biological activities, making them "privileged scaffolds" in the development of novel therapeutics.[1][2] Pyrazoles have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4][5] This is often achieved by targeting key biological macromolecules such as protein kinases, cyclooxygenase (COX) enzymes, and monoamine oxidases (MAOs).[2][3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and execute key assays for evaluating the bioactivity of novel pyrazole derivatives. The protocols cover cellular and biochemical assays to determine cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial efficacy.

Section 1: Anticancer Bioactivity Assays

A primary therapeutic application for pyrazole derivatives is in oncology.[3][6][7] They have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways regulated by protein kinases.[8][9][10][11]

General Experimental Workflow for Anticancer Screening

The evaluation of a novel pyrazole compound typically follows a hierarchical screening process. It begins with broad cytotoxicity screening to determine potency, followed by more detailed mechanistic assays to elucidate the mode of action.

G cluster_workflow Experimental Workflow: Anticancer Screening Start Novel Pyrazole Compound Assay1 1. Cell Viability Assay (e.g., MTT, XTT) Determine IC50 Start->Assay1 Decision1 Potent? (IC50 < Threshold) Assay1->Decision1 Assay2 2. Mechanism of Action Assays (Apoptosis, Cell Cycle) Decision1->Assay2 Yes Stop Compound Inactive or Too Toxic Decision1->Stop No Decision2 Mechanism Identified? Assay2->Decision2 Assay3 3. Target Engagement Assay (e.g., Western Blot for p-Substrate) Decision2->Assay3 Yes Decision2->Stop No End Candidate for Further Preclinical Testing Assay3->End

Caption: General workflow for evaluating a novel anticancer pyrazole compound.

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the half-maximal inhibitory concentration (IC50), the concentration at which a compound reduces cell viability by 50%.[12]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HepG2, HCT-116)[6][13]

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Pyrazole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8][15]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently with a pipette.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.[8][11]

Materials:

  • 6-well sterile plates

  • Cancer cell line

  • Pyrazole derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[8] Treat the cells with the pyrazole derivative at its IC50 concentration for 24 hours.[8][16] Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Differentiate cell populations:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis Signaling Pathway

Many anticancer pyrazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the generation of Reactive Oxygen Species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[8][11][17]

G cluster_pathway Simplified Apoptosis Pathway Compound Pyrazole Derivative ROS ↑ ROS Generation Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pyrazole-induced apoptosis via the intrinsic mitochondrial pathway.

Protocol 3: Cell Cycle Analysis

This method uses PI staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry. Anticancer compounds often cause cell cycle arrest at specific checkpoints.[9][18]

Materials:

  • 6-well sterile plates

  • Cancer cell line

  • Pyrazole derivative

  • Ice-cold 70% ethanol

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 2 x 10^5 cells per well in 6-well plates.[8] After 24 hours, treat cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[12] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in 0.5 mL of PI Staining Solution.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. Use software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Summary: Anticancer Activity of Pyrazole Derivatives
Compound ClassCell LineAssayIC50 / ActivityReference
1,3-diaryl-5-(trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)MTT14.97 µM (24h), 6.45 µM (48h)[8][11]
Phthalazine-piperazine-pyrazole conjugate (26)MCF7 (Breast)Proliferation0.96 µM[6]
Phthalazine-piperazine-pyrazole conjugate (26)A549 (Lung)Proliferation1.40 µM[6]
Polysubstituted pyrazole (59)HepG2 (Liver)Antitumor2 µM[6]
Pyrazole-benzothiazole hybrid (25)HT29 (Colon)Proliferation3.17 µM[6]
Ferrocene-pyrazole hybrid (47c)HCT-116 (Colon)MTT3.12 µM[13]
Pyrazole derivative (L2)CFPAC-1 (Pancreatic)MTT61.7 µM[15]
Pyrazole derivative (L3)MCF-7 (Breast)MTT81.48 µM[15]

Section 2: Anti-inflammatory Bioactivity (COX Inhibition)

A well-established mechanism for the anti-inflammatory activity of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[3] Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, is a widely used anti-inflammatory drug.

Mechanism of COX Inhibition

G cluster_cox Mechanism of COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 Inhibition

Caption: Inhibition of prostaglandin synthesis by a pyrazole derivative.

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric or ELISA-based assay to determine the IC50 values of test compounds against COX-1 and COX-2 isoforms, allowing for the calculation of a selectivity index (SI).[19][20][21]

Materials:

  • COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Purified COX-1 and COX-2 enzymes

  • Heme

  • Arachidonic acid (substrate)

  • Pyrazole derivative stock solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves preparing an assay buffer and diluting the enzymes (COX-1 and COX-2), heme, and substrate.

  • Compound Addition: Add buffer, heme, and the enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

  • Add various concentrations of the pyrazole test compound to the wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination & Detection: After a set time (e.g., 2 minutes), stop the reaction and add the colorimetric substrate as per the kit's instructions. The substrate reacts with Prostaglandin G2 (PGG2) produced by the COX enzyme to generate a colored product.

  • Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2. Calculate the Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.[20]

Data Summary: COX Inhibitory Activity of Pyrazole Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Hybrid Pyrazole (5u)134.111.7974.92[19]
Hybrid Pyrazole (5s)132.041.8172.95[19]
Pyrazole-pyridazine (5f)115.621.5077.08[20]
Pyrazole-pyridazine (6f)88.241.1576.73[20]
Thymol-pyrazole (8b)13.60.043316[21]
Thymol-pyrazole (8g)12.10.045268[21]
Celecoxib (Reference)14.70.045327[21]

Section 3: Neuroprotective Bioactivity (MAO Inhibition)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters.[22] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's.[23] Pyrazole derivatives have been developed as potent and selective MAO inhibitors.[23][24][25]

Protocol 5: In Vitro MAO-A/MAO-B Inhibition Assay

This protocol outlines a fluorometric or bioluminescent assay to measure the activity of MAO enzymes. The assay detects hydrogen peroxide or other byproducts generated during the MAO catalytic cycle.[22][23]

Materials:

  • MAO-Glo™ Assay Kit (Promega) or equivalent fluorometric kit

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (provided in kit)

  • Pyrazole derivative stock solution

  • White, opaque 96-well plates (for luminescence)

  • Luminometer or Fluorometer

Procedure (based on MAO-Glo™ Assay):

  • Reagent Preparation: Prepare reagents as described in the kit protocol.

  • Enzyme/Inhibitor Incubation: In separate tubes, mix the MAO-A or MAO-B enzyme with varying concentrations of the pyrazole test compound. Include a no-inhibitor control. Incubate for 15-30 minutes at room temperature.

  • Initiate MAO Reaction: Add the enzyme/inhibitor mix to the wells of a 96-well plate. Add the MAO substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the Luciferin Detection Reagent to each well. This reagent converts a proluciferin derivative (a product of the MAO reaction) into luciferin, which is then used by luciferase to produce light.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The light signal is proportional to MAO activity. Calculate the percent inhibition for each compound concentration. Determine the IC50 values for both MAO-A and MAO-B and calculate the selectivity index (SI = IC50(MAO-A) / IC50(MAO-B) for MAO-B selectivity).[23]

Data Summary: MAO Inhibitory Activity of Pyrazole Derivatives
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-BReference
Halogenated Pyrazoline (EH7)8.380.063133.0[24]
Halogenated Pyrazoline (EH6)>100.179>55.8[24]
Halogenated Pyrazoline (EH8)4.310.23218.6[24]

Section 4: Antimicrobial Bioactivity Assays

Pyrazole derivatives have shown considerable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[26][27][28][29]

Protocol 6: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans)[26]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole derivative stock solution

  • Standard antimicrobial drugs (e.g., Chloramphenicol, Gatifloxacin, Clotrimazole)[26][28]

  • Spectrophotometer or microplate reader (optional, for OD measurement)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approx. 1.5 x 10^8 CFU/mL).[27] Dilute this suspension in the appropriate broth to the final required concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the pyrazole stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the final diluted microbial inoculum to each well.

  • Controls: Include a positive control (wells with medium and inoculum, no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Data Summary: Antimicrobial Activity of Pyrazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Hydrazone (21a)S. aureus (Gram +)62.5[26]
Hydrazone (21a)C. albicans (Fungus)2.9 - 7.8[26]
Pyrazoline (9)E. faecalis (Gram +)4[27]
Pyrazole-imidazothiadiazole (21c)Multi-drug resistant strain0.25[28]
Pyrazole-imidazothiadiazole (23h)Multi-drug resistant strain0.25[28]
Gatifloxacin (Reference)Multi-drug resistant strain1[28]

References

Application Notes and Protocols for High-Throughput Screening of Nitropyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of nitropyrazole libraries, a chemical scaffold of significant interest in drug discovery. Nitropyrazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions. This document outlines detailed protocols for key HTS assays, presents a framework for data analysis and visualization, and offers insights into the logical workflow of a screening campaign.

Introduction to High-Throughput Screening of Nitropyrazole Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds in parallel.[1] Nitropyrazole-containing compounds are a promising class of molecules for screening due to their diverse biological activities. The pyrazole ring is a privileged scaffold in medicinal chemistry, and the addition of a nitro group can significantly influence the compound's electronic properties and biological target interactions.

The primary goal of an HTS campaign with a nitropyrazole library is to identify "hits"—compounds that exhibit a desired biological activity against a specific target or in a particular cellular context. These hits serve as the starting point for further optimization in the drug development pipeline.

Experimental Workflow for a Nitropyrazole HTS Campaign

A typical HTS campaign follows a structured workflow, from initial assay development to hit validation. The following diagram illustrates the key stages of this process.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Biochemical or Cell-Based) Assay_Opt Assay Optimization (Miniaturization, Reagents, Signal Window) Assay_Dev->Assay_Opt Assay_Val Assay Validation (Z'-factor, S/N Ratio) Assay_Opt->Assay_Val Library_Prep Nitropyrazole Library Plate Preparation Assay_Val->Library_Prep Validated Assay Primary_HTS Primary HTS (Single Concentration) Library_Prep->Primary_HTS Data_Acq Data Acquisition & Primary Analysis Primary_HTS->Data_Acq Hit_Selection Hit Selection (Activity Threshold) Data_Acq->Hit_Selection Primary Hits Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Selection->Dose_Response Hit_Confirmation Hit Confirmation (Fresh Compound) Dose_Response->Hit_Confirmation Orthogonal_Assay Orthogonal/Secondary Assays Hit_Confirmation->Orthogonal_Assay Lead Optimization Lead Optimization Orthogonal_Assay->Lead Optimization

Caption: High-throughput screening workflow for nitropyrazole libraries.

Application 1: Anticancer Activity Screening

Nitropyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways, including those involving protein kinases. A common HTS approach to identify cytotoxic or anti-proliferative compounds is the MTT assay.

HTS Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[2]

Materials:

  • Nitropyrazole compound library (10 mM in DMSO)

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader (absorbance at 570-590 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Using an automated dispenser, seed 40 µL of cell suspension into each well of a 384-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library plates.

    • Using an automated liquid handler with pin tool or acoustic dispensing, transfer a small volume (e.g., 50 nL) of the nitropyrazole compounds to the cell plates to achieve the desired final screening concentration (e.g., 10 µM).

    • Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls on each plate.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Add 50 µL of solubilization solution to each well.

    • Place the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 590 nm using a microplate reader.

Data Presentation: Anticancer Screening of Nitropyrazole Derivatives

The following table summarizes representative data from the screening of nitropyrazole derivatives against various cancer cell lines.

Compound IDTarget/PathwayCell LineIC50 (µM)Reference
NPZ-K1 Aurora A KinaseHCT1160.39[3]
NPZ-K1 Aurora A KinaseMCF-70.46[3]
NPZ-C1 CDK1MCF-70.13[3]
NPZ-C2 CDK1HeLa0.73[3]
NPZ-A1 Akt1HCT1160.95[3]

Note: Compound IDs are representative and assigned for clarity.

Application 2: Antimicrobial Activity Screening

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been identified as having potent antibacterial activity. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of compounds and is adaptable for HTS.

HTS Protocol: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of a nitropyrazole compound that inhibits the visible growth of a microorganism.

Materials:

  • Nitropyrazole compound library (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • 384-well plates

  • Automated liquid handling system

  • Microplate reader (absorbance at 600 nm) or visual inspection system

Protocol:

  • Compound Plate Preparation:

    • Using an automated liquid handler, perform serial dilutions of the nitropyrazole library in a 384-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Prepare a bacterial inoculum in CA-MHB and adjust the turbidity to a 0.5 McFarland standard, then dilute to the final concentration of ~5 x 10⁵ CFU/mL.

    • Dispense 50 µL of the standardized bacterial inoculum into each well of the compound plates.

    • Include sterility controls (broth only) and growth controls (broth + inoculum, no compound) on each plate.

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest compound concentration at which there is no visible growth, often determined as an 80-90% reduction in OD compared to the growth control.

Data Presentation: Antimicrobial Screening of Pyrazole Derivatives

The following table presents sample MIC values for pyrazole derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
PZ-S1 Staphylococcus aureus230
PZ-S2 Staphylococcus aureus (MRSA)2[4]
PZ-E1 Enterococcus faecalis460
PZ-P1 Pseudomonas aeruginosa1.56-6.25[4]
PZ-M1 Mycobacterium tuberculosis32-64[5]

Note: Compound IDs are representative and assigned for clarity.

Application 3: Kinase Inhibitor Screening

Protein kinases are critical regulators of cellular signaling and are major targets in cancer therapy. Fluorescence Polarization (FP) is a homogeneous assay format well-suited for HTS of kinase inhibitors.

HTS Protocol: Fluorescence Polarization (FP) Kinase Assay

This assay measures the inhibition of a kinase by detecting changes in the polarization of light emitted from a fluorescently labeled tracer that binds to an anti-phospho-substrate antibody.

FP_Kinase_Assay cluster_0 No Inhibition cluster_result1 Result cluster_1 Inhibition cluster_result2 Result Kinase_Active Active Kinase P_Substrate Phosphorylated Substrate Kinase_Active->P_Substrate phosphorylates Substrate Substrate Substrate->P_Substrate ATP ATP ATP->P_Substrate Antibody Antibody P_Substrate->Antibody displaces Tracer Fluorescent Tracer Tracer->Antibody Low_FP Low FP Signal (Tracer is free) Kinase_Inactive Inactive Kinase Nitropyrazole Nitropyrazole Inhibitor Nitropyrazole->Kinase_Inactive inhibits Substrate2 Substrate ATP2 ATP Tracer2 Fluorescent Tracer Antibody2 Antibody Tracer2->Antibody2 binds High_FP High FP Signal (Tracer is bound)

Caption: Principle of a competitive Fluorescence Polarization kinase assay.

Materials:

  • Nitropyrazole compound library (in DMSO)

  • Purified recombinant kinase (e.g., Aurora A, CDK1)

  • Kinase-specific peptide substrate

  • ATP

  • Fluorescently labeled tracer peptide (phospho-version of the substrate)

  • Phospho-specific antibody

  • Kinase assay buffer

  • 384-well low-volume black plates

  • Automated liquid handling system

  • Microplate reader with FP capabilities

Protocol:

  • Compound Dispensing:

    • Using an automated liquid handler, dispense 50 nL of nitropyrazole compounds and controls into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and peptide substrate in kinase buffer.

    • Dispense 5 µL of the master mix into each well.

    • Prepare an ATP solution and add 5 µL to each well to initiate the kinase reaction.

    • Incubate for a pre-determined time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Prepare a detection mix containing the phospho-specific antibody and the fluorescent tracer.

    • Add 10 µL of the detection mix to each well to stop the reaction and initiate the competitive binding.

    • Incubate for 60 minutes at room temperature, protected from light.

  • FP Measurement:

    • Read the fluorescence polarization on a compatible plate reader. A decrease in mP (millipolarization) units indicates kinase activity (inhibition is blocked).

Data Presentation: Kinase Inhibitor Screening

The following table shows representative IC50 values for pyrazole-based kinase inhibitors.

Compound IDKinase TargetAssay TypeIC50 (nM)Reference
NPZ-K2 Aurora ACell-free160[3]
NPZ-C3 CDK12Cell-free9[3]
NPZ-C3 CDK13Cell-free5.8[3]
NPZ-B1 Bcr-AblCell-free-[3]
NPZ-L1 LRRK2Cell-free-[3]

Note: Compound IDs are representative and assigned for clarity. Some entries lack specific IC50 values in the source material but are noted as inhibitors.

Conclusion

The high-throughput screening of nitropyrazole libraries offers a powerful approach to identify novel lead compounds for a variety of therapeutic areas. The protocols and data presented herein provide a framework for researchers to design and execute effective screening campaigns. Successful hit identification is dependent on robust assay development, careful data analysis, and a well-structured hit validation cascade. The versatility of the nitropyrazole scaffold ensures its continued importance in the quest for new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of methyl (4-nitro-1H-pyrazol-1-yl)acetate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation of 4-Nitropyrazole: The base used may be too weak or not sufficiently dried. 2. Low Reactivity of Alkylating Agent: Methyl chloroacetate might be less reactive than methyl bromoacetate or iodoacetate. 3. Reaction Temperature Too Low: The reaction may be too slow at room temperature. 4. Decomposition of Starting Material or Product: Prolonged heating or use of a strong base could lead to degradation.1. Base Selection & Handling: Use a stronger base like sodium hydride (NaH) if weaker bases like potassium carbonate (K₂CO₃) are ineffective. Ensure bases are properly dried before use. 2. Alkylating Agent: Consider using methyl bromoacetate or methyl iodoacetate, which are more reactive alkylating agents. 3. Temperature Optimization: Gradually increase the reaction temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC. 4. Reaction Conditions: Use a moderate base and the lowest effective temperature. Monitor the reaction closely to avoid prolonged reaction times.
Formation of Side Products 1. Dialkylation: Reaction of the product with another molecule of the alkylating agent. 2. Hydrolysis of the Ester: Presence of water in the reaction mixture can lead to the formation of (4-nitro-1H-pyrazol-1-yl)acetic acid. 3. Reaction with Solvent: DMF can decompose at high temperatures in the presence of a strong base.1. Stoichiometry Control: Use a slight excess of 4-nitropyrazole relative to the alkylating agent. 2. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use anhydrous solvents. 3. Solvent Choice & Temperature: Use a more stable solvent if high temperatures are required. Avoid excessive heating when using DMF with strong bases.
Difficult Purification 1. Co-elution of Starting Material and Product: 4-Nitropyrazole and the product may have similar polarities. 2. Presence of Salt Byproducts: Inorganic salts from the reaction may contaminate the crude product. 3. Oily Product: The product may not crystallize easily.1. Chromatography Optimization: Use a gradient elution system for column chromatography to improve separation. Test different solvent systems. 2. Work-up Procedure: After the reaction, quench with water and extract with a suitable organic solvent. Wash the organic layer with brine to remove inorganic salts. 3. Purification Technique: If the product is an oil, consider bulb-to-bulb distillation (Kugelrohr) under high vacuum if thermally stable. Alternatively, try to form a salt or co-crystal to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the N-alkylation of 4-nitropyrazole with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in the presence of a base and a polar aprotic solvent. A widely used system is potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF).[1][2]

Q2: Which base is most effective for this reaction?

A2: The choice of base can significantly impact the yield. Potassium carbonate (K₂CO₃) is a good starting point as it is mild and effective in many cases.[2] For less reactive systems or to improve the reaction rate, a stronger base like sodium hydride (NaH) can be used, though it requires stricter anhydrous conditions.

Q3: What is the optimal solvent for this synthesis?

A3: Polar aprotic solvents are generally preferred. N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are common choices as they effectively dissolve the pyrazole salt and facilitate the Sₙ2 reaction.

Q4: Can this reaction produce regioisomers?

A4: For the N-alkylation of 4-nitropyrazole, the molecule is symmetrical, so only one product, this compound, is expected. However, if you are working with an unsymmetrically substituted pyrazole, the formation of regioisomers is a common issue that needs to be addressed through careful control of reaction conditions or separation of the products.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the 4-nitropyrazole starting material should diminish as a new spot for the product appears. Using a UV lamp for visualization is effective as the pyrazole rings are UV-active.

Experimental Protocols

Protocol 1: N-alkylation using Potassium Carbonate in DMF

This protocol is based on analogous reactions reported for N-alkylation of nitro-substituted imidazoles and pyrazoles.[1][2]

Materials:

  • 4-Nitropyrazole

  • Methyl chloroacetate (or methyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitropyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl chloroacetate (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes reaction conditions from analogous N-alkylation reactions of nitro-substituted azoles.

Azole Alkylating Agent Base Solvent Temperature Yield Reference
4(5)-nitro-2-methylimidazoleMethyl bromoacetateK₂CO₃DMFNot specifiedNot specified[1]
4-NitropyrazoleIodomethaneK₂CO₃DMF25 °C80-98%[2]

Visualizations

Experimental Workflow

G reagents 4-Nitropyrazole, K2CO3, DMF mixing Stir at RT, 30 min reagents->mixing addition Add Methyl Chloroacetate mixing->addition reaction Heat to 60-80 °C Monitor by TLC addition->reaction workup Quench with Water Extract with Ethyl Acetate reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield? check_base Is the base strong enough and dry? start->check_base Yes check_temp Is the temperature optimal? check_base->check_temp Yes use_stronger_base Use NaH check_base->use_stronger_base No check_reagent Is the alkylating agent reactive enough? check_temp->check_reagent Yes increase_temp Increase temperature to 60-80 °C check_temp->increase_temp No use_bromoacetate Use Methyl Bromoacetate check_reagent->use_bromoacetate No success Yield Improved use_stronger_base->success increase_temp->success use_bromoacetate->success

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Methyl (4-Nitro-1H-Pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of methyl (4-nitro-1H-pyrazol-1-yl)acetate from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process in a question-and-answer format.

Question: My crude product is an oil and won't solidify. How can I induce crystallization?

Answer: Oiling out is a common issue. Here are several techniques to try:

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solvent. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, small crystal to the supersaturated solution.

  • Solvent Adjustment: Your compound may be too soluble in the current solvent. Try slowly adding a less polar "anti-solvent" (e.g., hexane or heptane if your compound is in ethyl acetate or dichloromethane) dropwise until the solution becomes slightly turbid, then warm the mixture until it is clear again and allow it to cool slowly.

  • Concentration: Carefully reduce the volume of the solvent under reduced pressure and attempt the above techniques again.

  • Trituration: Add a non-polar solvent in which your compound is poorly soluble (like hexane) to the oil and stir vigorously. This can sometimes induce solidification.

Question: I see multiple spots on my Thin Layer Chromatography (TLC) plate after initial workup. What are the likely impurities and how do I remove them?

Answer: The most common impurities are unreacted starting materials (4-nitropyrazole and methyl bromoacetate) and potential side products.

  • Unreacted 4-nitropyrazole: This is a relatively polar compound and can often be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate) during the extraction process.

  • Unreacted methyl bromoacetate: This is a lachrymator and should be handled with care. It can often be removed by washing with water or brine during the workup.

  • Isomeric products: Depending on the reaction conditions, you may have small amounts of the N2-alkylated isomer. These isomers can be difficult to separate. Column chromatography is the most effective method.

A general purification strategy would be an initial extraction, followed by column chromatography, and finally recrystallization to obtain a highly pure product.

Question: My column chromatography separation is not effective; the spots are overlapping.

Answer: Poor separation in column chromatography can be due to several factors:

  • Incorrect Solvent System: The polarity of your eluent may not be optimal. You should aim for a retention factor (Rf) of 0.2-0.4 for your desired compound on the TLC plate. If the spots are too high (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the eluent polarity.

  • Column Overloading: Using too much crude material for the size of your column will result in poor separation. A general rule of thumb is a 1:20 to 1:50 ratio of crude material to silica gel by weight.

  • Improper Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or cracks.

  • Sample Loading: The sample should be loaded onto the column in a minimal amount of solvent and as a narrow band.

Question: The yield of my purified product is very low. What are the potential causes?

Answer: Low yield can result from issues in both the reaction and the purification steps:

  • Incomplete Reaction: Monitor your reaction by TLC to ensure it has gone to completion before starting the workup.

  • Loss During Extraction: Ensure you are using the correct pH for your aqueous washes to avoid losing your product. Perform multiple extractions with smaller volumes of organic solvent for better recovery.

  • Loss During Chromatography: A very polar eluent can sometimes cause the product to streak down the column, leading to broad fractions and difficult separation.

  • Loss During Recrystallization: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Ensure you are creating a saturated solution at the boiling point of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Q2: What analytical techniques are recommended to confirm the purity of the final product?

A2: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: Are there any specific safety precautions I should take when handling this compound and its precursors?

A3: Yes.

  • Methyl bromoacetate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Nitroaromatic compounds can be energetic and may be sensitive to heat, shock, or friction. While this specific compound is not documented as explosive, it is good practice to handle it with care and avoid strong heating.

  • Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis and purification.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Solvent Systems for Monitoring Reaction and Purification

Solvent System (v/v)Typical ApplicationExpected Rf of Product
7:3 Hexane:Ethyl AcetateMonitoring reaction progress~0.3 - 0.5
8:2 Hexane:Ethyl AcetateColumn chromatography eluent~0.2 - 0.4
1:1 Dichloromethane:HexaneAlternative for reaction monitoringVaries, test as needed

Table 2: Recrystallization Solvents

Solvent SystemProcedure
Ethyl Acetate / HexaneDissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Reheat to clarify and then cool slowly.
Acetonitrile / WaterDissolve the crude product in a minimal amount of hot acetonitrile. Slowly add water until persistent turbidity is observed. Reheat to clarify and then cool slowly.
IsopropanolDissolve the crude product in a minimal amount of hot isopropanol and allow to cool slowly.

Experimental Protocols

Protocol 1: General Workup and Extraction

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent like DMF or DMSO, dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • If a base like potassium carbonate was used, it can be filtered off before extraction, or removed during the aqueous washes.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 hexane:ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Transfer the solid material from chromatography to a clean Erlenmeyer flask.

  • Add a small amount of the chosen primary solvent (e.g., ethyl acetate).

  • Heat the mixture to boiling while stirring to dissolve the solid.

  • Continue adding the solvent in small portions until the solid is completely dissolved.

  • If using a co-solvent, slowly add the anti-solvent (e.g., hexane) until the solution becomes slightly cloudy.

  • Reheat the mixture until it is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow reaction_mixture Crude Reaction Mixture extraction Aqueous Workup / Extraction reaction_mixture->extraction crude_product Crude Product (Oil or Solid) extraction->crude_product column_chromatography Column Chromatography crude_product->column_chromatography impure_fractions Impure Fractions column_chromatography->impure_fractions Discard or Re-process pure_fractions Combined Pure Fractions column_chromatography->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product mother_liquor Mother Liquor recrystallization->mother_liquor Discard or Concentrate

Caption: General purification workflow for this compound.

TroubleshootingCrystallization start Crude product is an oil scratch Scratch with glass rod? start->scratch seed Add a seed crystal? scratch->seed No solid Solid product forms scratch->solid Yes solvent Add anti-solvent? seed->solvent No seed->solid Yes triturate Triturate with non-polar solvent? solvent->triturate No solvent->solid Yes triturate->solid Yes no_solid Still an oil triturate->no_solid No repurify Consider re-purification (e.g., chromatography) no_solid->repurify

Caption: Decision tree for troubleshooting crystallization issues.

Technical Support Center: Synthesis of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl (4-nitro-1H-pyrazol-1-yl)acetate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most common side products are regioisomers. Due to the two reactive nitrogen atoms in the 4-nitropyrazole ring, alkylation can occur at either the N1 or N2 position, leading to the formation of this compound (the desired N1-isomer) and methyl (4-nitro-1H-pyrazol-2-yl)acetate (the undesired N2-isomer). The relative ratio of these isomers is highly dependent on the reaction conditions.

Q2: What factors influence the regioselectivity (N1 vs. N2 alkylation) of the reaction?

A2: Several factors govern the regiochemical outcome of the N-alkylation of 4-nitropyrazole:

  • Steric Hindrance: While 4-nitropyrazole is symmetric with respect to the nitrogen atoms, steric hindrance from the solvent or base can influence the approach of the alkylating agent.

  • Electronic Effects: The electron-withdrawing nitro group at the C4 position influences the electron density at both nitrogen atoms, affecting their nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio. For instance, the use of different bases can alter the nature of the pyrazolate anion and its subsequent reaction.

Q3: Are there other potential side products I should be aware of?

A3: Yes, other side products can form under certain conditions:

  • Di-alkylation: If the reaction is not carefully controlled, a second alkylation can occur on the already N-alkylated pyrazole, leading to a quaternary pyrazolium salt. This is more likely if the mono-alkylated product is more soluble in the reaction medium.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong bases and water. This would result in the formation of (4-nitro-1H-pyrazol-1-yl)acetic acid.

  • Reactions involving the nitro group: Under strongly basic conditions, side reactions involving the nitro group on the aromatic ring can occur, though this is generally less common under standard alkylation conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or time. Ensure all reagents are dry, as water can interfere with the reaction.
Formation of a high percentage of the N2-isomer. Optimize the reaction conditions to favor N1-alkylation. Experiment with different base-solvent combinations. For example, using a milder base like potassium carbonate in an aprotic polar solvent such as DMF or acetonitrile is a common starting point.
Product loss during work-up and purification. Ensure the pH is appropriately adjusted during the aqueous work-up to prevent the desired product from partitioning into the aqueous layer. Use an appropriate solvent system for extraction and chromatography to ensure good separation from impurities.
Problem 2: Difficulty in Separating the N1 and N2 Isomers
Possible Cause Suggested Solution
Similar polarity of the regioisomers. Isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
Optimize Chromatography: Use a high-performance column with a shallow solvent gradient. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal conditions for separation.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent may selectively crystallize one of the isomers.
Derivatization: In some cases, the mixture of isomers can be derivatized to compounds that are more easily separable, followed by the removal of the derivatizing group.
Problem 3: Presence of Hydrolyzed Product ((4-nitro-1H-pyrazol-1-yl)acetic acid)
Possible Cause Suggested Solution
Presence of water in the reaction mixture. Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and store bases appropriately.
Prolonged reaction time at elevated temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the risk of ester hydrolysis.
Basic conditions during work-up. Avoid prolonged exposure to strong basic conditions during the work-up. Neutralize the reaction mixture promptly before extraction.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative method for the N-alkylation of 4-nitropyrazole.

Materials:

  • 4-nitropyrazole

  • Methyl chloroacetate or methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl chloroacetate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired N1-isomer from the N2-isomer and other impurities.

Characterization Data (Hypothetical):

The following table summarizes hypothetical ¹H NMR data for the desired N1-isomer and the N2-isomer side product, which can be used for their identification.

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (N1-isomer) 8.35 (s, 1H, pyrazole-H), 8.05 (s, 1H, pyrazole-H), 5.10 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃)
Methyl (4-nitro-1H-pyrazol-2-yl)acetate (N2-isomer) 8.15 (s, 2H, pyrazole-H), 5.00 (s, 2H, -CH₂-), 3.78 (s, 3H, -OCH₃)

Visualizations

Reaction Pathway and Side Products

Synthesis_Pathway reagents 4-Nitropyrazole + Methyl Chloroacetate product This compound (Desired N1-Isomer) reagents->product Major Pathway side_product1 Methyl (4-nitro-1H-pyrazol-2-yl)acetate (N2-Isomer) reagents->side_product1 Minor Pathway (Regioisomerization) base Base (e.g., K₂CO₃) Solvent (e.g., DMF) side_product2 Di-alkylated Pyrazolium Salt product->side_product2 Further Alkylation side_product3 (4-nitro-1H-pyrazol-1-yl)acetic acid (Hydrolysis Product) product->side_product3 Hydrolysis

Caption: Synthesis pathway and potential side products.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield or Impure Product check_isomers Analyze Isomer Ratio (¹H NMR, LC-MS) start->check_isomers high_n2 High N2-Isomer Content check_isomers->high_n2 Yes check_hydrolysis Check for Hydrolysis Product (LC-MS, IR) check_isomers->check_hydrolysis No optimize_conditions Optimize Base/Solvent/Temp. high_n2->optimize_conditions end Improved Synthesis optimize_conditions->end hydrolysis_present Hydrolysis Detected check_hydrolysis->hydrolysis_present Yes purification_issue Difficulty in Purification check_hydrolysis->purification_issue No use_anhydrous Use Anhydrous Conditions & Neutral Work-up hydrolysis_present->use_anhydrous use_anhydrous->end optimize_chromatography Optimize Chromatography & Consider Recrystallization purification_issue->optimize_chromatography optimize_chromatography->end

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-alkylation of pyrazoles, with a focus on controlling and preventing the formation of undesired regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in pyrazole N-alkylation a significant challenge?

The primary difficulty in achieving regioselective N-alkylation of unsymmetrically substituted pyrazoles arises from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2][3] This similarity allows both nitrogen atoms to act as nucleophiles, often resulting in the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[1][2] The tautomerism of NH-pyrazoles in solution further contributes to this issue, as it presents two reactive forms to the alkylating agent.[3]

Q2: What are the primary factors that influence the regioselectivity of pyrazole N-alkylation?

The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several key factors:

  • Steric Effects: The size of the substituents at the C3 and C5 positions of the pyrazole ring, as well as the bulkiness of the alkylating agent, are critical. Alkylation predominantly occurs at the less sterically hindered nitrogen atom.[2][4][5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the N1 and N2 atoms, thereby influencing the reaction pathway.[1][3]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence and even switch the regioselectivity of the reaction.[1][2]

  • Nature of the Alkylating Agent: The structure of the electrophile plays a crucial role. Specialized, sterically demanding reagents have been developed to achieve high selectivity.[2][4]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids or engineered enzymes, can direct the alkylation to a specific nitrogen atom.[6][7]

Q3: How can I troubleshoot a reaction that is producing an undesired mixture of regioisomers?

If your pyrazole alkylation is yielding a mixture of regioisomers, consider the following troubleshooting strategies:

  • Modify the Solvent: The polarity and coordinating ability of the solvent can significantly impact the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the preference for one regioisomer over another.[8]

  • Change the Base: The choice of base is critical. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent such as THF often favor alkylation at the N1 position. In contrast, weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can lead to different isomeric ratios.[1][2]

  • Vary the Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the regioisomeric ratio.[9] Experimenting with different temperatures, from room temperature to reflux, is advisable.

  • Alter the Alkylating Agent: If possible, consider using a bulkier alkylating agent to leverage steric hindrance and direct the alkylation to the less hindered nitrogen.[4]

Troubleshooting Guides

Guide 1: Selectively Synthesizing the N1-Alkylated Pyrazole Isomer

To favor the formation of the N1-alkylated product, the following strategies can be employed:

  • Leverage Steric Hindrance: Ensure the substituent at the C5 position is sterically smaller than the substituent at the C3 position. Alkylation will preferentially occur at the less hindered N1 position.

  • Utilize Bulky Alkylating Agents: Employing sterically demanding alkylating agents can enhance selectivity for the less hindered nitrogen.[4]

  • Optimize Base and Solvent Combination: The use of sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has been reported to favor N1-alkylation.[2]

Guide 2: Selectively Synthesizing the N2-Alkylated Pyrazole Isomer

To direct the alkylation to the N2 position, consider these approaches:

  • Catalysis with Lewis Acids: Magnesium-based catalysts, such as MgBr2, have been shown to effectively promote N2-alkylation of 3-substituted pyrazoles with high regioselectivity.[7]

  • Enzymatic Catalysis: Engineered enzymes have demonstrated the ability to perform pyrazole alkylation with exceptional regioselectivity (>99%), offering a powerful tool for obtaining the desired N2-isomer.[6]

  • Tuning Functional Groups: Modification of functional groups on the pyrazole ring can guide the alkylation towards the N2 position.[1]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation

Entry1,3-Diketone SubstituentsSolventRegioisomeric Ratio (Desired:Undesired)
12-furyl, CF3EthanolLow regioselectivity
22-furyl, CF3TFEImproved regioselectivity
32-furyl, CF3HFIP97:3

Data adapted from studies on the synthesis of N-methylpyrazoles.[8]

Table 2: Influence of Base and Alkylating Agent on Regioselectivity

Pyrazole SubstituentsAlkylating AgentBaseSolventRegioisomeric Ratio (N1:N2)Reference
3-CF3, AcetylEthyl iodoacetateK2CO3MeCN~1:1[1]
3-Substitutedα-bromoacetates- (Mg-catalyzed)-76:24 to 99:1 (favoring N2)[7]
3,5-disubstitutedPhenethyl imidateCSA-2.5:1 (favoring less hindered N)[4]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Pyrazole

This protocol describes a common method for N-alkylation using a base to deprotonate the pyrazole.

Materials:

  • Substituted 1H-pyrazole (1.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Base (e.g., K2CO3, NaH) (1.5-2.0 eq)

  • Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Methodology:

  • To a round-bottom flask under an inert atmosphere, add the substituted 1H-pyrazole (1.0 eq).[10]

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.[10]

  • Add the selected base to the stirred solution and stir the mixture at room temperature for 15-30 minutes.[10]

  • Add the alkylating agent dropwise to the suspension.[10]

  • Stir the reaction at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[10]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel to isolate and characterize the regioisomers.[10]

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general method for the purification and separation of a mixture of pyrazole regioisomers.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel for column chromatography

  • Eluent system (e.g., a mixture of ethyl acetate and hexane)

Methodology:

  • Prepare a silica gel column of appropriate size for the amount of crude material.

  • Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen eluent system. The polarity of the eluent can be gradually increased to facilitate the separation of isomers.

  • Collect fractions and analyze them by TLC to identify the separated regioisomers.

  • Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated products.

  • Characterize the purified isomers using spectroscopic methods such as 1H NMR, 13C NMR, and NOESY to confirm their structures.[11][12][13]

Visualizations

G Factors Influencing Pyrazole Alkylation Regioselectivity cluster_pyrazole Pyrazole Substrate cluster_reagents Reagents & Conditions StericEffects Steric Effects (Substituents at C3 & C5) Outcome Regiochemical Outcome (N1 vs. N2 Alkylation) StericEffects->Outcome ElectronicEffects Electronic Effects (Electron Donating/Withdrawing Groups) ElectronicEffects->Outcome AlkylatingAgent Alkylating Agent (Size and Reactivity) AlkylatingAgent->Outcome Base Base (Strength and Type) Base->Outcome Solvent Solvent (Polarity and Coordinating Ability) Solvent->Outcome Temperature Temperature Temperature->Outcome

Caption: Key factors determining the N1 vs. N2 regioselectivity in pyrazole alkylation.

G Troubleshooting Workflow for Undesired Regioisomer Formation Start Start: Reaction produces a mixture of regioisomers ChangeSolvent Modify Solvent (e.g., TFE, HFIP) Start->ChangeSolvent Analyze Analyze Regioisomeric Ratio (NMR, LC-MS) ChangeSolvent->Analyze Run Reaction ChangeBase Change Base (e.g., NaH, K2CO3) ChangeBase->Analyze Run Reaction VaryTemp Vary Temperature VaryTemp->Analyze Run Reaction ChangeAlkylatingAgent Alter Alkylating Agent (if possible) ChangeAlkylatingAgent->Analyze Run Reaction Analyze->ChangeBase No Improvement Analyze->VaryTemp No Improvement Analyze->ChangeAlkylatingAgent No Improvement Success Desired Regioselectivity Achieved Analyze->Success Improvement

Caption: A systematic workflow for optimizing pyrazole alkylation regioselectivity.

References

Technical Support Center: Stability of Methyl (4-nitro-1H-pyrazol-1-yl)acetate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of methyl (4-nitro-1H-pyrazol-1-yl)acetate in solution. The following question-and-answer format addresses common issues and provides experimental protocols for stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: Based on its chemical structure, which contains a methyl ester and a nitro-substituted pyrazole ring, the two primary degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This reaction would yield (4-nitro-1H-pyrazol-1-yl)acetic acid and methanol.

  • Photodegradation: Nitroaromatic compounds can be sensitive to light, particularly UV radiation. The specific degradation products can be complex and may involve reactions of the nitro group or the pyrazole ring.

Q2: My assay shows a decrease in the concentration of this compound over time. How can I determine the cause?

A2: A systematic forced degradation study is the most effective way to identify the cause of instability. This involves exposing solutions of the compound to a variety of stress conditions to accelerate degradation and identify the pathway(s) involved.

Q3: What are the recommended starting conditions for a forced degradation study of this compound?

A3: The International Council for Harmonisation (ICH) guidelines provide a framework for forced degradation studies. Recommended starting conditions for this compound are outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagent/ConditionTemperatureDuration (initial)
Acid Hydrolysis 0.1 M HClRoom Temperature, then 60°C if no degradation24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature, then 60°C if no degradation24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Photostability ICH Q1B conditions (≥ 1.2 million lux hours and ≥ 200 watt hours/m²)AmbientAs per ICH Q1B
Thermal 60°C48 hours

Q4: The stability of my compound appears to be highly dependent on the pH of the solution. What can I do to improve its stability?

A4: If you observe significant degradation under acidic or basic conditions, the use of a buffering agent to maintain a neutral pH (around 7) is recommended. The choice of buffer should be compatible with your experimental system and the intended application.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of compound in basic solution. Base-catalyzed hydrolysis of the methyl ester. - Lower the pH of the solution to neutral or slightly acidic conditions.- Use a suitable buffer to maintain pH.- If possible, conduct experiments at a lower temperature.
Appearance of an unknown peak in the chromatogram after exposure to light. Photodegradation. - Protect the solution from light using amber vials or by working in a dark environment.- Perform a photostability study according to ICH Q1B guidelines to characterize the photodegradant(s).
Multiple degradation products are observed under acidic conditions. Acid-catalyzed hydrolysis and potentially other acid-mediated reactions. - Analyze samples at multiple time points to understand the degradation kinetics.- Use a lower concentration of acid or a lower temperature to slow down the degradation and identify the primary degradant.- Employ a stability-indicating analytical method (e.g., gradient HPLC) to ensure separation of all degradation products.
No degradation is observed under any stress condition. The compound is highly stable under the tested conditions. - Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of stressor) to induce degradation, which is necessary to validate a stability-indicating method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Control: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation:

    • Store the acid and base hydrolysis samples, along with a control sample, at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Store the oxidation sample and a control sample at room temperature for a defined period (e.g., 24 hours).

    • For thermal stress, a separate solid or solution sample should be stored at an elevated temperature.

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as HPLC with UV detection.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid in water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to ensure the elution of both polar degradants and the less polar parent compound. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Detection: Use a UV detector at a wavelength where both the parent compound and potential degradants have absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Experimental Workflow: Forced Degradation Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation photo Photostability Sample stock->photo thermal Thermal Stress Sample stock->thermal incubate_temp Incubate at RT or Elevated Temp acid->incubate_temp base->incubate_temp oxidation->incubate_temp incubate_photo Expose to Light (ICH Q1B) photo->incubate_photo thermal->incubate_temp neutralize Neutralize Acid/Base Samples incubate_temp->neutralize hplc Analyze by Stability-Indicating HPLC incubate_photo->hplc neutralize->hplc data Evaluate Degradation Profile hplc->data

Caption: Workflow for a forced degradation study.

G Potential Degradation Pathway: Hydrolysis parent This compound acid_cond H+ / H2O parent->acid_cond base_cond OH- / H2O parent->base_cond product1 (4-nitro-1H-pyrazol-1-yl)acetic acid acid_cond->product1 product2 Methanol acid_cond->product2 base_cond->product1 base_cond->product2

Caption: Hydrolysis of the methyl ester.

Technical Support Center: Recrystallization of Pyrazole Ester Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole ester compounds using recrystallization techniques. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing pyrazole esters?

The ideal solvent for recrystallizing a specific pyrazole ester will depend on its polarity, which is influenced by its substituents. However, some generally effective solvents and solvent systems include:

  • Single Solvents: For many pyrazole esters, alcohols like ethanol and methanol are good starting points.[1] Ethyl acetate and acetone are also commonly used for compounds with intermediate polarity.

  • Mixed Solvent Systems: A powerful technique involves dissolving the pyrazole ester in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes turbid. Common combinations include ethanol/water and hexane/ethyl acetate.[2]

Q2: My pyrazole ester is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to prevent this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before further cooling in an ice bath. Using an insulated container can help.

  • Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point may be beneficial.[2]

  • Seed Crystals: If you have a small amount of the pure solid, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[2]

Q3: The yield of my recrystallized pyrazole ester is very low. How can I improve it?

Low yield can be frustrating, but several factors can be optimized:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[2]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, often in an ice bath, to maximize the precipitation of your product.[2]

  • Appropriate Solvent Choice: The best solvent will dissolve the pyrazole ester when hot but have very low solubility for it when cold.

Q4: How can I remove colored impurities during the recrystallization of my pyrazole ester?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules. However, use charcoal sparingly as it can also adsorb some of your desired product, which will reduce the overall yield.[2]

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by boiling off some solvent.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure compound.
Crystallization happens too quickly. The solution is too concentrated, or it is cooling too rapidly.- Add a small amount of additional hot solvent.- Ensure the flask cools slowly at room temperature before placing it in an ice bath.
The resulting crystals are impure. Insoluble impurities were not fully removed, or soluble impurities were trapped in the crystal lattice.- Ensure the solution was completely dissolved before cooling.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization.
The compound "oils out". The compound is precipitating above its melting point.- Add more of the "good" solvent to the hot solution.- Use a larger volume of solvent.- Cool the solution more slowly.- Change to a different solvent system.

Data Presentation

The following table provides qualitative solubility information for pyrazole esters and quantitative data for the parent 1H-pyrazole, which can serve as a useful, albeit approximate, reference.

Table 1: Solubility Guidelines for Pyrazole Esters

Solvent / Solvent SystemTypePolaritySuitability for Pyrazole Esters
Ethanol / Water Mixed ProticHighExcellent for more polar pyrazole esters. The ratio can be adjusted to fine-tune solubility.
Methanol ProticHighA good starting point for many pyrazole esters.
Isopropanol ProticMediumA common choice for cooling crystallization.
Acetone AproticMediumEffective for pyrazole esters of intermediate polarity.
Ethyl Acetate AproticMediumA versatile solvent, often used for compounds of intermediate polarity. Recrystallization of some ethyl pyrazole-3-carboxylates has been successful with this solvent.
Hexane / Ethyl Acetate Mixed AproticLow to MediumA good choice for less polar pyrazole esters.
Cyclohexane Non-polarLowSuitable for non-polar pyrazole ester derivatives.

Table 2: Solubility of 1H-Pyrazole in Various Solvents

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86

Data for 1H-Pyrazole can provide a baseline, but the ester functionality will alter the solubility profile.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the pyrazole ester well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude pyrazole ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for at least 20-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the desired solubility properties.

  • Dissolution: Dissolve the crude pyrazole ester in a minimal amount of a hot "good" solvent (in which it is readily soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy (turbid).

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals.

Visualizations

TroubleshootingWorkflow Start Crude Pyrazole Ester Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Formed? Cool->Crystals Filter Filter and Dry Crystals Crystals->Filter Yes NoCrystals No Crystals Crystals->NoCrystals No OilingOut Oiling Out Crystals->OilingOut Oil PureProduct Pure Product Filter->PureProduct TroubleshootNoCrystals Concentrate Solution Scratch Flask Add Seed Crystal NoCrystals->TroubleshootNoCrystals TroubleshootNoCrystals->Cool TroubleshootOilingOut Add More Solvent Cool Slower Change Solvent OilingOut->TroubleshootOilingOut TroubleshootOilingOut->Dissolve RecrystallizationProcess cluster_single Single-Solvent Recrystallization cluster_mixed Mixed-Solvent Recrystallization A1 Dissolve in Hot Solvent A2 Cool Slowly A1->A2 A3 Filter Crystals A2->A3 A4 Wash with Cold Solvent A3->A4 B1 Dissolve in Hot 'Good' Solvent B2 Add Hot 'Poor' Solvent to Turbidity B1->B2 B3 Re-clarify with 'Good' Solvent B2->B3 B4 Cool Slowly B3->B4 B5 Filter Crystals B4->B5

References

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative has poor water solubility. What are the initial steps I should take to improve it?

A1: Addressing poor aqueous solubility early in development is crucial. Here’s a step-by-step initial approach:

  • Physicochemical Characterization:

    • Determine the intrinsic solubility of your compound in water and relevant buffers (pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility.[1]

    • Analyze the solid-state properties (crystallinity vs. amorphous state) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Crystalline materials often have lower solubility due to their high lattice energy.[2]

  • Simple Formulation Strategies:

    • Co-solvents: For initial in vitro or in vivo studies, dissolving the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous vehicle is a common starting point.[3][4] Be mindful of the final co-solvent concentration to avoid toxicity.

    • pH Adjustment: If your pyrazole derivative has ionizable functional groups (e.g., amino or carboxylic acid moieties), adjusting the pH of the solution to form a salt in situ can significantly enhance solubility.[2]

  • Structural Modification Considerations:

    • Salt Formation: If the compound has suitable ionizable groups, forming a stable salt is often the most effective way to increase solubility.[2]

    • Prodrugs: Consider designing a more soluble prodrug that can be metabolized to the active pyrazole derivative in vivo. This involves covalently attaching a hydrophilic moiety.[5][6][7][8]

Q2: I need to prepare a formulation for an in vivo animal study. What are some common vehicle compositions for poorly soluble pyrazole derivatives?

A2: A widely used vehicle for oral or intravenous administration of poorly soluble compounds involves a combination of solvents and surfactants to ensure the compound remains in solution.

A typical formulation might consist of:

  • Dimethyl sulfoxide (DMSO): To initially dissolve the compound.[3]

  • Polyethylene glycol 400 (PEG400): A co-solvent that helps maintain solubility upon dilution.[3]

  • Tween-80 (Polysorbate 80): A surfactant to improve wetting and prevent precipitation.[3]

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W): The aqueous vehicle for final dilution.[3]

A common ratio for these components is 5-10% DMSO, 40% PEG400, and 5% Tween-80, with the remainder being saline.[3] It is crucial to prepare the formulation fresh and visually inspect for any precipitation before administration.[3]

Q3: What are more advanced strategies if simple formulations are insufficient?

A3: For compounds with very low solubility, more advanced formulation strategies are necessary:

  • Amorphous Solid Dispersions (ASDs): Dispersing the pyrazole derivative in its amorphous, higher-energy state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[2][9] Common preparation techniques include spray drying and hot-melt extrusion.[2][9][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic pyrazole derivatives, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and oral absorption.[2]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[2][11] This can be achieved through techniques like nanosuspensions or nanoemulsions.[11][12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[13][14][15][16][17]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The compound is "crashing out" as the concentration of the organic co-solvent decreases.1. Decrease the initial stock concentration. 2. Add a surfactant like Tween-80 to the aqueous buffer before adding the DMSO stock. 3. Consider using a co-solvent system with PEG400 in addition to DMSO.[3]
Low and variable oral bioavailability in animal studies despite a clear formulation. The drug may be precipitating in the gastrointestinal tract upon dilution with GI fluids.1. Incorporate precipitation inhibitors into the formulation. 2. Consider developing an amorphous solid dispersion to improve dissolution rate and maintain supersaturation.[2][9] 3. Explore lipid-based formulations (SEDDS/SMEDDS) to improve in vivo solubilization.[2]
Difficulty in achieving a high enough concentration for in vitro assays. The intrinsic solubility of the compound is extremely low.1. Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and increase solubility.[3][13] 2. For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Data Presentation: Solubility Enhancement of Pyrazole Derivatives

Table 1: Solubility of Celecoxib in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temp
MethanolFreely SolubleRoom Temp

Data for Celecoxib, a well-known pyrazole derivative, illustrates the significant impact of solvent choice on solubility.[3]

Table 2: Examples of Formulation Strategies and Reported Solubility Improvements

StrategyPyrazole DerivativeCarrier/ExcipientFold Increase in Solubility
Prodrug ApproachAcyclovir (Amide Prodrug)Peptide carrier17-fold
Prodrug Approach10-hydroxycamptothecin (Ether Prodrug)Glucuronic acid80-fold
Prodrug ApproachPropofol (Phosphate Prodrug)Ethylenedioxy phosphate>70-fold
NanoparticlesPyrazole-based compound (BBB4)G4K DendrimerSignificant improvement to enable biological testing[1]

This table provides examples of how different strategies have been successfully applied to improve the solubility of various compounds.[6]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Vehicle for In Vivo Studies

This protocol describes the preparation of a common vehicle for administering poorly water-soluble pyrazole compounds.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pre-weighed pyrazole compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution. The final concentration of DMSO in the formulation should ideally be between 5-10%.[3]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition to ensure homogeneity. A common formulation consists of 40% PEG400 and 5% Tween-80.[3]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[3]

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Always visually inspect for any precipitation before administration.[3]

Protocol 2: Preparation of a Cyclodextrin Formulation

This protocol outlines the preparation of a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to create a high-concentration stock solution.[3]

  • Cyclodextrin Solution Preparation: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W). The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.

  • Complexation: Slowly add the aqueous HP-β-CD solution to the DMSO stock solution while vortexing to facilitate the formation of the inclusion complex.[3]

  • Final Dilution and Filtration: Continue to add the HP-β-CD solution to reach the final desired concentration. Once a clear solution is obtained, filter it through a 0.22 µm sterile filter to ensure sterility for intravenous administration.[3]

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_end Desired Outcome Poorly_Soluble_Pyrazole Poorly Soluble Pyrazole Derivative Co_Solvent Co-solvent Formulation Poorly_Soluble_Pyrazole->Co_Solvent Solid_Dispersion Solid Dispersion (e.g., ASD) Poorly_Soluble_Pyrazole->Solid_Dispersion Nanotechnology Nanotechnology (e.g., Nanosuspension) Poorly_Soluble_Pyrazole->Nanotechnology Cyclodextrin Cyclodextrin Complexation Poorly_Soluble_Pyrazole->Cyclodextrin Prodrug Prodrug Synthesis Poorly_Soluble_Pyrazole->Prodrug Soluble_Formulation Aqueous-Soluble Formulation Co_Solvent->Soluble_Formulation pH_Adjustment pH Adjustment (Salt Formation) pH_Adjustment->Soluble_Formulation Solid_Dispersion->Soluble_Formulation Nanotechnology->Soluble_Formulation Cyclodextrin->Soluble_Formulation Prodrug->Soluble_Formulation Poorly_Soluble_pyrazole Poorly_Soluble_pyrazole Poorly_Soluble_pyrazole->pH_Adjustment

Caption: Strategies to enhance the aqueous solubility of pyrazole derivatives.

co_solvent_workflow Start Start: Poorly Soluble Pyrazole Dissolve_DMSO 1. Dissolve in minimal DMSO Start->Dissolve_DMSO Add_PEG400 2. Add PEG400 (Vortex) Dissolve_DMSO->Add_PEG400 Add_Tween80 3. Add Tween-80 (Vortex) Add_PEG400->Add_Tween80 Dilute_Saline 4. Dilute with Saline (Vortex) Add_Tween80->Dilute_Saline End End: Clear, Homogeneous Formulation Dilute_Saline->End

Caption: Experimental workflow for preparing a co-solvent vehicle.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Profiles of Methyl (4-nitro-1H-pyrazol-1-yl)acetate and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the novel pyrazole derivative, methyl (4-nitro-1H-pyrazol-1-yl)acetate, and the well-established chemotherapeutic agent, doxorubicin. Due to the limited availability of direct comparative studies, this document leverages experimental data for structurally related pyrazole compounds to provide a foundational analysis for researchers.

Executive Summary

Doxorubicin is a potent, widely used anthracycline antibiotic with broad-spectrum anti-cancer activity. Its mechanism of action primarily involves the intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis. However, its clinical use is often limited by significant cardiotoxicity and the development of drug resistance.

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anticancer properties. These compounds exhibit various mechanisms of action, such as the inhibition of kinases (e.g., EGFR, CDK2), disruption of microtubule polymerization, and induction of apoptosis. While specific data for this compound is not extensively available, the broader family of 4-nitropyrazole derivatives has demonstrated notable cytotoxic effects against various cancer cell lines. This guide aims to contextualize the potential cytotoxic profile of this compound by comparing the known activities of doxorubicin and other pyrazole analogs.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin and various pyrazole derivatives across a range of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.25 - 1.5
MCF-7Breast Adenocarcinoma0.95 - 81.48
MDA-MB-231Breast Adenocarcinoma17.7 - 189.3
HeLaCervical Carcinoma~1.0
PC3Prostate Adenocarcinoma~8.0
LNCaPProstate Carcinoma~0.25
HepG2Hepatocellular Carcinoma24.7 - 64.8
HCT116Colon Carcinoma24.7 - 64.8

Note: IC50 values for doxorubicin can vary significantly depending on the specific experimental conditions, including incubation time and the assay used.

Table 2: Cytotoxicity of Selected Pyrazole Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Pyrazole-benzoxazine hybrid 22A549Lung Carcinoma4.31
Pyrazole-benzoxazine hybrid 23A549Lung Carcinoma3.94
Pyrazole carbaldehyde derivative 43MCF-7Breast Adenocarcinoma0.25
Indole-pyrazole hybrid 33MCF-7Breast Adenocarcinoma<23.7
Indole-pyrazole hybrid 34MCF-7Breast Adenocarcinoma<23.7
Pyrazolo[3,4-c]pyrazole derivative 92MCF-7Breast Adenocarcinoma10.7
TOSINDMDA-MB-231Breast Adenocarcinoma17.7
PYRINDMCF-7Breast Adenocarcinoma39.7
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549Lung Carcinoma220.20
(E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-((4-bromobenzyl)oxy)phenyl)prop-2-en-1-one (6d)HNO-97Oral Cancer10.0
(E)-3-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)-1-(4-((4-chlorobenzyl)oxy)phenyl)prop-2-en-1-one (6b)HNO-97Oral Cancer10.56

Note: The data for pyrazole derivatives is sourced from various studies and represents a range of structural analogs, not a direct evaluation of this compound.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity and apoptosis assays are provided below. These protocols are fundamental for assessing the cytotoxic potential of novel compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (and doxorubicin as a positive control) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

    • Incubation: Incubate the mixture at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (typically 490 nm).

    • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

  • Procedure:

    • Cell Seeding and Treatment: Treat cells with the test compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V and PI.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a generalized signaling pathway for apoptosis.

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Line seeding Seed Cells in 96-Well Plates cell_culture->seeding treatment Treat Cells for 24-72 hours seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Annexin V/PI Assay treatment->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout ic50 Calculate IC50 Values readout->ic50

Caption: A typical experimental workflow for in vitro cytotoxicity screening.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome stimulus Cytotoxic Agent (e.g., Doxorubicin, Pyrazole Derivative) intrinsic Intrinsic Pathway (Mitochondrial) stimulus->intrinsic extrinsic Extrinsic Pathway (Death Receptor) stimulus->extrinsic initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) intrinsic->initiator extrinsic->initiator effector Effector Caspases (e.g., Caspase-3, Caspase-7) initiator->effector apoptosis Apoptosis (Programmed Cell Death) effector->apoptosis

Caption: A simplified overview of the major signaling pathways leading to apoptosis.

Unveiling the Potency of Nitropyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of nitropyrazole derivatives, focusing on their structure-activity relationships (SAR) in antimicrobial and anticancer applications. Detailed experimental data and protocols are presented to support further investigation and development in this promising area of medicinal chemistry.

Nitropyrazole derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities. The incorporation of a nitro group onto the pyrazole ring significantly influences the electron distribution and steric properties of the molecule, leading to potent inhibitory effects against various biological targets. This guide delves into the nuanced relationship between the chemical structure of nitropyrazole derivatives and their functional output, offering a comparative look at their efficacy as both antimicrobial agents and anticancer therapeutics, with a specific focus on Aurora kinase inhibition.

Comparative Analysis of Biological Activity

The biological activity of nitropyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core and any appended phenyl rings. The following tables summarize quantitative data from various studies, highlighting key SAR trends.

Antimicrobial Activity

The antimicrobial potency of nitropyrazole derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC) of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde Derivatives [1]

Compound IDRTest StrainMIC (µg/mL)
1 HS. aureus ATCC 2592362.5
E. coli ATCC 25922125
C. albicans ATCC 885-653125
2 PhenylS. aureus ATCC 2592331.2
E. coli ATCC 2592262.5
C. albicans ATCC 885-65362.5
3 4-chlorophenylS. aureus ATCC 2592315.6
E. coli ATCC 2592231.2
C. albicans ATCC 885-65331.2

Note: The basic scaffold is a 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole with a carbaldehyde at position 4, which is further derivatized.

From the data, it is evident that the introduction of a phenyl group at the R position enhances antimicrobial activity compared to the unsubstituted analog. Furthermore, the addition of an electron-withdrawing chloro group to this phenyl ring further potentiates the activity.

Anticancer Activity: Aurora Kinase Inhibition

Nitropyrazole derivatives have shown promise as inhibitors of Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is frequently observed in various cancers. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity (IC50) of Pyrazole Derivatives against Aurora A Kinase [2]

Compound IDR1R2Aurora A Kinase IC50 (µM)MCF-7 GI50 (µM)MDA-MB-231 GI50 (µM)
5e H4-fluorophenyl1.12>500.63
5h 4-fluorophenylImidazole0.780.121.37
Alisertib (Standard) --3.36--
Imatinib (Standard) ---16.0810.36

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

The SAR study of these pyrazole analogues indicates that substitution at both R1 and R2 positions significantly influences the inhibitory activity against Aurora A kinase and the growth of breast cancer cell lines. Compound 5h , featuring a 4-fluorophenyl group at R1 and an imidazole ring at R2, demonstrated the most potent Aurora A kinase inhibition and significant cytotoxicity against the MCF-7 cell line.[2] The data suggests that the presence of fluorine and an imidazole moiety can enhance interactions with the kinase's binding site.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. The following are protocols for the key assays cited in this guide.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of antimicrobial agents.[3][4][5][6]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Microorganism: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Test Compounds: Stock solutions of nitropyrazole derivatives, typically in dimethyl sulfoxide (DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • The last well in each row, containing only broth, serves as a growth control.

  • Prepare the microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted inoculum.

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

1. Preparation of Materials:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) maintained in appropriate culture medium.

  • Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Test Compounds: Nitropyrazole derivatives dissolved in DMSO.

  • Equipment: 96-well plates, multichannel pipettes, CO2 incubator, microplate reader.

2. Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • The next day, treat the cells with various concentrations of the nitropyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank (media only).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Aurora Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of an Aurora kinase.[9][10]

1. Preparation of Materials:

  • Enzyme: Recombinant active Aurora A or B kinase.

  • Substrate: A suitable substrate for the kinase, such as Kemptide or histone H3.[10][11]

  • Reagents: Kinase assay buffer, ATP (often radiolabeled, e.g., [γ-33P]ATP, or used in a luminescence-based assay like ADP-Glo™), test compounds in DMSO.

  • Equipment: 96- or 384-well plates, incubator, detection system (e.g., scintillation counter for radioactivity or luminometer for luminescence).

2. Procedure (using ADP-Glo™ as an example):

  • Set up the assay in a white, opaque multi-well plate.

  • Add the test inhibitor at various concentrations to the wells. Include positive (no inhibitor) and blank (no enzyme) controls.[9]

  • Add the kinase and substrate mixture to all wells except the blank.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[9]

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[9]

  • Measure the luminescence using a plate reader.

  • The inhibitory activity is calculated based on the reduction in the luminescent signal compared to the positive control. The IC50 value is then determined.

Visualizing Methodologies and Pathways

To further clarify the relationships and processes involved in the study of nitropyrazole derivatives, the following diagrams are provided.

Caption: General workflow for SAR studies.

Aurora_Kinase_Pathway Simplified Aurora A Kinase Signaling Pathway in Mitosis G2_M G2/M Transition AuroraA Aurora A Kinase G2_M->AuroraA activates Centrosome Centrosome Maturation & Separation Spindle Bipolar Spindle Assembly Segregation Chromosome Segregation AuroraA->Centrosome AuroraA->Spindle AuroraA->Segregation Nitropyrazole Nitropyrazole Inhibitor Nitropyrazole->AuroraA inhibits

Caption: Simplified Aurora A Kinase signaling pathway.

References

A Comparative Guide to Pyrazole-Based Anticancer Agents: Unveiling Therapeutic Potential Beyond a Simple Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. In the realm of oncology, pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various tumor types through diverse mechanisms of action. This guide provides a comparative overview of the anticancer properties of different pyrazole-based compounds.

It is important to note that while the initial focus of this guide was to be on methyl (4-nitro-1H-pyrazol-1-yl)acetate, a thorough search of the current scientific literature and databases did not yield any publicly available data on its anticancer activity. Therefore, to provide a valuable resource for researchers interested in this chemical class, this guide will focus on a comparative analysis of two well-characterized pyrazole-based anticancer agents: the widely known COX-2 inhibitor, Celecoxib , and a novel potent tubulin polymerization inhibitor, PTA-1 . This comparison will highlight the therapeutic versatility of the pyrazole core and provide insights into their distinct mechanisms of action, supported by experimental data.

Performance Comparison of Pyrazole Anticancer Agents

The following tables summarize the cytotoxic activity of Celecoxib and PTA-1 against a range of human cancer cell lines, showcasing their different potency and cellular targets.

Table 1: Cytotoxicity of Celecoxib (IC50 in µM)

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myeloid Leukemia46[1]
HeLaCervical Cancer37.2 - 40[2][3][4]
HCT116Colon Cancer25.3[3]
HepG2Liver Cancer28.4[3]
MCF-7Breast Cancer32.7[3]
U251Glioblastoma11.7[3]
HNE1Nasopharyngeal Carcinoma32.86[5]
CNE1-LMP1Nasopharyngeal Carcinoma61.31[5]
T24Bladder Cancer63.8[6]
5637Bladder Cancer60.3[6]

Table 2: Cytotoxicity of PTA-1 (CC50 in µM)

Cell LineCancer TypeCC50 (µM)Reference
JurkatAcute T-cell Leukemia0.32
CCRF-CEMAcute Lymphoblastic Leukemia0.45
MDA-MB-231Triple-Negative Breast Cancer10 (24h)
Various other cancer cell lines-Low micromolar range[7]

Mechanisms of Action: A Tale of Two Pyrazoles

Celecoxib and PTA-1, while both containing a pyrazole core, exhibit distinct mechanisms to achieve their anticancer effects.

Celecoxib: Beyond COX-2 Inhibition

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation. However, its anticancer effects are also mediated through COX-2 independent pathways.

  • Cell Cycle Arrest: Celecoxib has been shown to induce cell cycle arrest at different phases. In K562 leukemia cells, it causes a G1-S phase arrest by downregulating cyclins D1 and E and the phosphorylation of the retinoblastoma protein (p-Rb), while upregulating the cell cycle inhibitors p16 and p27[1]. In HeLa cervical cancer cells and nasopharyngeal carcinoma cells, it induces G0/G1 or G2/M phase arrest.[2][4][8]

  • Induction of Apoptosis: Celecoxib triggers programmed cell death in various cancer cells. This is often mediated by the activation of caspase-3, a key executioner caspase in the apoptotic cascade[1]. In nasopharyngeal carcinoma cells, apoptosis induction is linked to the inhibition of STAT3 phosphorylation and subsequent downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Survivin[8].

PTA-1: A Potent Microtubule Disruptor

PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide) is a novel pyrazole derivative identified through chemical library screening for potent cytotoxic compounds. Its primary mechanism of action is the disruption of microtubule dynamics.

  • Tubulin Polymerization Inhibition: PTA-1 inhibits the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape[7]. This disruption of microtubule organization leads to mitotic arrest and subsequent cell death.

  • Cell Cycle Arrest: As a consequence of its effect on microtubules, PTA-1 causes a strong arrest of cells in the S and G2/M phases of the cell cycle.

  • Induction of Apoptosis: PTA-1 is a potent inducer of apoptosis, as evidenced by the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation in treated cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Celecoxib and PTA-1, as well as a general workflow for evaluating the anticancer activity of pyrazole compounds.

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits STAT3_p STAT3-P Celecoxib->STAT3_p Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Bcl2 Bcl-2, Mcl-1, Survivin STAT3_p->Bcl2 Downregulates CyclinD1 Cyclin D1 STAT3_p->CyclinD1 Downregulates Proliferation Cell Proliferation Prostaglandins->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits G1_S_Arrest G1/S Arrest CyclinD1->G1_S_Arrest Promotes Progression G1_S_Arrest->Proliferation Prevents

Caption: Simplified signaling pathway of Celecoxib's anticancer effects.

PTA1_Pathway cluster_cytoplasm Cytoplasm cluster_mitosis Mitosis PTA1 PTA-1 Tubulin Tubulin Dimers PTA1->Tubulin Binds to Microtubules Microtubule Polymerization PTA1->Microtubules Inhibits Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms G2_M_Arrest G2/M Arrest MitoticSpindle->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Mechanism of action of the pyrazole derivative PTA-1.

Experimental_Workflow Start Synthesized Pyrazole Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50/CC50 Start->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Quantify Apoptotic Cells Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Determine Cell Cycle Distribution Cytotoxicity->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assay, Tubulin Polymerization) Apoptosis->Mechanism CellCycle->Mechanism End Lead Compound Identification Mechanism->End

References

Validating the Mechanism of Action of a Novel Pyrazole Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel pyrazole compound, designated here as Compound X . Through a series of established experimental protocols, we will objectively compare the performance of Compound X with two well-characterized drugs, Crizotinib and Celecoxib , which represent known pyrazole-containing therapeutic agents with distinct mechanisms of action. This guide is intended to provide a practical approach for researchers to elucidate the biological activity of new chemical entities.

Introduction to Pyrazole Compounds and Comparator Drugs

Pyrazole derivatives are a versatile class of heterocyclic compounds with a wide range of pharmacological activities, making them a privileged scaffold in drug discovery. To effectively characterize a novel pyrazole compound, a direct comparison to established drugs with known mechanisms of action is invaluable.

  • Compound X (Hypothetical): A novel pyrazole compound with suspected kinase inhibitory activity.

  • Crizotinib: An ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) including Anaplastic Lymphoma Kinase (ALK) and c-Met.[1] It is used in the treatment of certain types of non-small cell lung cancer.[2]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, classified as a nonsteroidal anti-inflammatory drug (NSAID), used to treat pain and inflammation.[3]

This guide will detail the experimental workflows to:

  • Determine the in vitro inhibitory activity of Compound X against a target kinase.

  • Confirm target engagement within a cellular context.

  • Elucidate the downstream signaling effects of Compound X.

  • Assess the cellular consequences of target inhibition, such as effects on viability and apoptosis.

Data Presentation: Comparative Inhibitory Activity

A crucial first step in characterizing a novel compound is to quantify its inhibitory potency against its intended target and compare it to established inhibitors.

CompoundTargetIC50 (nM)Citation(s)
Compound X Target Kinase[Insert Experimental Data]
Crizotinib ALK~24[4]
c-Met5 - 20[4]
Celecoxib COX-12200[5]
COX-240[3]

Table 1: Comparative IC50 Values. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

To generate the comparative data presented above and further validate the mechanism of action, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay determines the ability of a compound to inhibit the activity of a purified kinase in a cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for this purpose.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of Compound X, Crizotinib, and a negative control (DMSO) in the assay buffer.

    • Prepare a solution of the target kinase and a suitable substrate in the assay buffer.

    • Prepare an ATP solution at a concentration close to the Km for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the test compounds.

    • Incubate at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a detection solution containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor® 647-labeled antibody that binds to a different epitope on the substrate.

    • Incubate to allow for antibody binding.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor (Alexa Fluor® 647) to the donor (europium) fluorescence.

    • Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 TR-FRET Detection Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Compound_X Compound_X Compound_X->Kinase Inhibition Phospho-Substrate Phospho-Substrate Eu-Ab Europium-Ab Eu-Ab->Phospho-Substrate FRET_Signal FRET Signal Eu-Ab->FRET_Signal Energy Transfer AF647-Ab AF647-Ab AF647-Ab->Phospho-Substrate Kinase Reaction Kinase Reaction TR-FRET Detection TR-FRET Detection

Caption: Workflow of the in vitro TR-FRET kinase assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with Compound X, a positive control (e.g., Crizotinib for ALK-expressing cells), and a vehicle control (DMSO) for a defined period.

  • Thermal Denaturation:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Quantify the amount of the soluble target protein in the supernatant using Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature for both the compound-treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

G Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Heating_Gradient Heating Gradient Compound_Treatment->Heating_Gradient Cell_Lysis Cell Lysis Heating_Gradient->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Soluble_Fraction Soluble Fraction Centrifugation->Soluble_Fraction Precipitated_Fraction Precipitated Fraction Centrifugation->Precipitated_Fraction Western_Blot Western Blot Analysis Soluble_Fraction->Western_Blot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of the compound on the phosphorylation status of key proteins in a signaling pathway downstream of the target.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with Compound X, appropriate controls (e.g., Crizotinib, Celecoxib), and a vehicle control for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream signaling molecule (e.g., p-ALK, p-AKT, p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

    • Quantify the band intensities to determine the change in phosphorylation levels.

G cluster_0 Upstream Signaling cluster_1 Downstream Cascades cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway RTK->JAK_STAT Compound_X Compound_X Compound_X->RTK Inhibition Crizotinib Crizotinib Crizotinib->RTK Inhibition Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation

Caption: A representative kinase signaling pathway.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic or cytostatic effects of a compound.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Compound X and comparator drugs. Include a vehicle control.

  • MTT Incubation:

    • After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the compounds of interest as described for the viability assay.

    • Harvest the cells, including any floating cells in the medium.

  • Staining:

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • FITC-Annexin V positive and PI negative cells are in early apoptosis.

    • FITC-Annexin V positive and PI positive cells are in late apoptosis or necrosis.

Comparative Performance Summary

The following tables should be populated with the experimental data obtained for Compound X and the comparator drugs.

Downstream Signaling Effects (Western Blot)

Treatmentp-ALK (relative to total ALK)p-AKT (relative to total AKT)p-ERK (relative to total ERK)
Vehicle1.01.01.0
Compound X [Insert Data][Insert Data][Insert Data]
Crizotinib [Insert Data][Insert Data][Insert Data]

Table 2: Effect on Downstream Kinase Phosphorylation. Data should be presented as fold change relative to the vehicle control.

Cellular Activity

CompoundCell Viability (GI50, µM)Apoptosis (% of Annexin V positive cells)
Compound X [Insert Data][Insert Data]
Crizotinib [Insert Data][Insert Data]
Celecoxib [Insert Data][Insert Data]

Table 3: Comparative Cellular Effects. GI50 represents the concentration at which cell growth is inhibited by 50%.

Conclusion

By systematically applying the described experimental protocols and comparing the results to well-characterized drugs like Crizotinib and Celecoxib, researchers can build a robust data package to validate the mechanism of action of a novel pyrazole compound. This comparative approach not only provides strong evidence for the compound's primary mode of action but also helps in identifying potential off-target effects and provides a clear rationale for further preclinical and clinical development. The use of standardized assays and clear data presentation is paramount for making informed decisions in the drug discovery pipeline.

References

Confirming Target Engagement of Novel Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the target engagement of novel compounds, using the hypothetical pyrazole derivative, methyl (4-nitro-1H-pyrazol-1-yl)acetate, as a case study. Given that pyrazole scaffolds are prevalent in kinase inhibitors, we will proceed with the hypothesis that our compound of interest targets the cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2).

This guide will compare our hypothetical compound's performance against well-established CDK2 inhibitors, Dinaciclib and Roscovitine. We will also assess selectivity against a related kinase, CDK9, to illustrate a critical aspect of drug development.

Workflow for Target Identification and Engagement Confirmation

The process of confirming a drug's target is a multi-step endeavor that moves from broad, activity-based assays to direct evidence of binding in a cellular context.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Target Engagement A Phenotypic Screen (e.g., Cell Proliferation Assay) C Hypothesized Target Class (e.g., Kinases) A->C B Activity-Based Protein Profiling (ABPP) B->C D Biochemical Assay (e.g., ADP-Glo for Kinase Activity) C->D Validate Hypothesis F Selectivity Profiling (Panel of Related Targets) D->F E Biophysical Assay (e.g., Surface Plasmon Resonance) E->F G Cellular Thermal Shift Assay (CETSA) F->G Confirm in Cellular Context I Confirmation of Target Engagement in Cells G->I H NanoBRET™ Target Engagement Assay H->I

Caption: A generalized workflow for identifying and confirming the target of a novel small molecule inhibitor.

Comparative Performance Data

The following tables summarize hypothetical quantitative data for this compound against our selected comparators.

Table 1: Biochemical Potency and Selectivity

CompoundTargetIC50 (nM) [Enzymatic Assay]
This compound CDK275
CDK9850
DinaciclibCDK21
CDK94
RoscovitineCDK240
CDK9300

Table 2: Biophysical Binding Affinity and Kinetics

CompoundTargetK_D (nM) [SPR]k_on (1/Ms)k_off (1/s)
This compound CDK2901.2 x 10^51.1 x 10^-2
DinaciclibCDK21.52.5 x 10^63.8 x 10^-3
RoscovitineCDK2555.0 x 10^52.8 x 10^-2

Table 3: Cellular Target Engagement

CompoundTargetThermal Shift (ΔTm) in °C [CETSA]
This compound CDK2+ 3.5
DinaciclibCDK2+ 6.8
RoscovitineCDK2+ 4.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against CDK2/Cyclin A.

  • Materials:

    • Recombinant human CDK2/Cyclin A enzyme.

    • Kinase-specific substrate (e.g., a peptide derived from Histone H1).

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Test compounds (dissolved in DMSO).

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO, then dilute into the assay buffer.

    • In a 384-well plate, add 5 µL of the compound solution.

    • Add 10 µL of a solution containing the CDK2/Cyclin A enzyme and the substrate peptide to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 1 hour at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the luminescence produced by the coupled luciferase/luciferin reaction.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[1][2]

  • Objective: To determine the binding affinity (KD) and kinetic rate constants (kon and koff) of the test compounds for CDK2.

  • Materials:

    • SPR instrument (e.g., Biacore™).

    • CM5 sensor chip.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Recombinant human CDK2/Cyclin A.

    • Test compounds.

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the CDK2/Cyclin A protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a series of concentrations for each test compound in the running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

    • Record the change in the SPR signal (measured in resonance units, RU) over time to generate a sensorgram.[2]

    • Regenerate the sensor surface between compound injections using a mild acidic or basic solution.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Cellular Thermal Shift Assay (CETSA®)

CETSA is a method for assessing target engagement in a cellular environment, based on the principle of ligand-induced thermal stabilization of the target protein.[3][4]

  • Objective: To confirm that the test compounds bind to and stabilize CDK2 in intact cells.

  • Materials:

    • Human cell line expressing endogenous CDK2 (e.g., MCF-7).

    • Cell culture medium and reagents.

    • Test compounds.

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • SDS-PAGE and Western blotting reagents.

    • Anti-CDK2 antibody.

  • Procedure:

    • Culture MCF-7 cells to approximately 80% confluency.

    • Treat the cells with the test compounds at a fixed concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1 hour.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by three cycles of freeze-thawing.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

    • Analyze the amount of soluble CDK2 in the supernatant by Western blotting using a specific anti-CDK2 antibody.

    • Quantify the band intensities and plot the percentage of soluble CDK2 as a function of temperature to generate a melting curve.

    • The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target stabilization and thus, engagement.[5]

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of pyrazole derivatives are paramount. This guide provides a comprehensive comparison of spectroscopic data for various pyrazole derivatives, supported by detailed experimental protocols and visual workflows to streamline the process of structural elucidation.

The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its structural isomers and substituted derivatives can exhibit vastly different biological activities. Therefore, the unambiguous determination of their structure is a critical step in the research and development pipeline. This guide offers a centralized resource for cross-referencing ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for a selection of pyrazole derivatives, enabling researchers to confidently verify their synthesized compounds.

Comparative Spectroscopic Data of Pyrazole Derivatives

The following tables summarize the key spectroscopic data for a variety of substituted pyrazole derivatives. These values serve as a reference for comparing experimentally obtained spectra.

¹H NMR and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Pyrazole Derivatives in CDCl₃

CompoundH-3H-4H-5Other Protons
3,5-Dimethyl-1-phenyl-1H-pyrazole-5.90 (s, 1H)-7.46-7.19 (m, 5H, Ar-H), 2.25 (s, 6H, 2xCH₃)[1]
3-Methyl-1-phenyl-1H-pyrazole-6.28 (d, 1H)7.74 (d, 1H)7.37-7.19 (m, 5H, Ar-H), 2.40 (s, 3H, CH₃)[1]
4-Bromopyrazole7.55 (s, 1H)-7.55 (s, 1H)-
4-Chloropyrazole7.58 (s, 1H)-7.58 (s, 1H)-
4-Iodopyrazole7.65 (s, 1H)-7.65 (s, 1H)-
Ethyl 5-amino-1-phenylpyrazole-4-carboxylate-7.75 (s, 1H)-7.51-7.25 (m, 5H, Ar-H), 4.25 (q, 2H, OCH₂), 1.32 (t, 3H, CH₃), 5.75 (s, 2H, NH₂)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Pyrazole Derivatives in CDCl₃

CompoundC-3C-4C-5Other Carbons
3,5-Dimethyl-1-phenyl-1H-pyrazole148.1106.4139.4138.4, 128.3, 126.4, 124.0 (Ar-C), 12.9, 11.8 (CH₃)[1]
3-Methyl-1-phenyl-1H-pyrazole148.7107.5142.9139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5 (Ar-C), 13.2 (CH₃)[1]
4-Bromopyrazole138.993.3138.9-
4-Chloropyrazole137.9106.8137.9-
4-Iodopyrazole142.058.1142.0-
Ethyl 5-amino-1-phenylpyrazole-4-carboxylate149.291.1140.1164.5 (C=O), 138.5, 129.1, 126.9, 124.8 (Ar-C), 59.8 (OCH₂), 14.6 (CH₃)
Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and provides information about the structure through fragmentation patterns.

Table 3: Key IR Absorptions (cm⁻¹) and Mass Spectrometry (m/z) Data for Selected Pyrazole Derivatives

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)Key Fragmentation Peaks (m/z)
3,5-Dimethyl-1-phenyl-1H-pyrazole3060 (Ar C-H), 2920 (Alkyl C-H), 1598 (C=C), 1505 (C=N)172171, 157, 130, 115, 103, 77
3-Methyl-1-phenyl-1H-pyrazole3065 (Ar C-H), 2925 (Alkyl C-H), 1600 (C=C), 1510 (C=N)[2]158[2]157, 130, 115, 103, 77[2]
4-Bromopyrazole3130 (N-H), 3050 (Ar C-H), 1520 (C=C), 1450 (C=N)146/148119/121, 92/94, 67
4-Chloropyrazole3135 (N-H), 3055 (Ar C-H), 1525 (C=C), 1455 (C=N)102/104[3]75/77, 67
4-Iodopyrazole3125 (N-H), 3045 (Ar C-H), 1515 (C=C), 1445 (C=N)[4]194[5]167, 127, 67
Ethyl 5-amino-1-phenylpyrazole-4-carboxylate3480, 3350 (N-H), 1680 (C=O), 1620 (C=C), 1595 (C=N)231[6]202, 186, 158, 130, 103, 77

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on standardized experimental procedures. The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the pyrazole derivative.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous magnetic field across the sample.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans (ns): 8-16, or more for dilute samples.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.

      • Spectral Width: ~240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans (ns): 128 to 1024 or more, depending on the concentration, to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • For ¹H NMR, integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the pyrazole derivative.

Methodology:

  • Sample Preparation:

    • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Collect a background spectrum of the empty sample compartment (or with the pure solvent/salt plates). This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Acquisition Parameters:

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is usually sufficient for routine analysis.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software automatically performs the Fourier transform and subtracts the background spectrum.

    • Analyze the positions, intensities, and shapes of the absorption bands in the spectrum to identify characteristic functional groups (e.g., N-H, C=O, C=N, aromatic C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain structural information from the fragmentation pattern of the pyrazole derivative.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to the low µg/mL to ng/mL range, depending on the sensitivity of the instrument and the ionization technique used.

  • Instrument Setup and Ionization:

    • Choose an appropriate ionization method. Electrospray Ionization (ESI) is common for polar molecules, while Electron Impact (EI) is often used for volatile, less polar compounds.

    • Calibrate the mass analyzer using a known standard compound to ensure accurate mass measurements.

  • Acquisition Parameters:

    • Mass Range: Set a mass range that encompasses the expected molecular weight of the compound and its potential fragments.

    • Ionization Mode: Select either positive or negative ion mode, depending on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.

    • For tandem mass spectrometry (MS/MS), select the precursor ion (molecular ion) and apply a collision energy to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺, [M+H]⁺, or [M-H]⁻) to determine the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups and structural motifs. This can help to confirm the structure of the pyrazole derivative.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can significantly aid in understanding complex processes.

Spectroscopic_Data_Cross_Referencing cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_elucidation Structure Elucidation Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR IR IR Synthesized Compound->IR MS MS Synthesized Compound->MS NMR_Data ¹H & ¹³C NMR Data (Connectivity, Environment) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Formula) MS->MS_Data Proposed_Structure Propose Structure NMR_Data->Proposed_Structure Cross_Reference Cross-Reference Data NMR_Data->Cross_Reference IR_Data->Proposed_Structure IR_Data->Cross_Reference MS_Data->Proposed_Structure MS_Data->Cross_Reference Proposed_Structure->Cross_Reference Final_Structure Verified Structure Cross_Reference->Final_Structure Consistent?

Caption: Experimental workflow for cross-referencing spectroscopic data.

Many pyrazole derivatives exhibit their biological effects by modulating specific signaling pathways. For instance, several pyrazole-containing drugs are known to inhibit protein kinases. The diagram below illustrates a simplified, representative signaling pathway where a pyrazole derivative acts as a kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., MAPK, ALK) Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Pyrazole_Inhibitor Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Inhibitor->Kinase2 Inhibits Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth Factor/ Cytokine Growth_Factor->Receptor Binds

Caption: Pyrazole derivative as a kinase inhibitor in a signaling pathway.

References

Evaluating the Selectivity of Methyl (4-nitro-1H-pyrazol-1-yl)acetate for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anti-cancer therapeutics with high selectivity for malignant cells over healthy tissues remains a critical objective in oncology research. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating potent cytotoxic effects against various cancer cell lines. This guide provides a comparative evaluation of the potential selectivity of methyl (4-nitro-1H-pyrazol-1-yl)acetate, a representative nitropyrazole compound. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons from structurally related pyrazole derivatives to infer its potential efficacy and selectivity.

Comparative Cytotoxicity of Pyrazole Derivatives

The anti-cancer potential of a compound is initially assessed by its cytotoxicity towards cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. However, a crucial aspect of a promising drug candidate is its selectivity – its ability to kill cancer cells while sparing normal, healthy cells. This is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A higher SI value is indicative of greater cancer cell-specific toxicity.

The following table summarizes the cytotoxic activity and selectivity of various pyrazole derivatives against a panel of human cancer cell lines and representative normal cell lines. This data, gathered from multiple studies, provides a benchmark for evaluating the potential performance of novel pyrazole compounds like this compound.

CompoundCancer Cell LineIC50 (µM) - Cancer CellsNormal Cell LineIC50 (µM) - Normal CellsSelectivity Index (SI)Reference
Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole)MDA-MB-468 (Breast)14.97AGO1522 (Fibroblast)28.741.92[1]
PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide)A549 (Lung)0.17MCF-10A (Breast Epithelial)4.4025.88[2]
PTA-1 Jurkat (Leukemia)0.32MCF-10A (Breast Epithelial)4.4013.75[2]
PTA-1 MDA-MB-231 (Breast)0.93MCF-10A (Breast Epithelial)4.404.73[2]
Compound 1b (3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide)HepG-2 (Liver)6.78NIH/3T3 (Fibroblast)>100 (low cytotoxicity)>14.7[3]
Compound 2b (3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide)HepG-2 (Liver)16.02NIH/3T3 (Fibroblast)>100 (low cytotoxicity)>6.2[3]

Note: The data presented is for comparative purposes and is derived from different studies. Experimental conditions may vary.

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the test compound, harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizing Experimental and Logical Frameworks

To provide a clear visual representation of the experimental processes and potential mechanisms of action, the following diagrams are provided in DOT language, compatible with Graphviz.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Caption: Workflow for evaluating cytotoxicity and apoptosis.

Hypothesized Signaling Pathway for Pyrazole-Induced Apoptosis

Many pyrazole derivatives exert their anti-cancer effects by inducing apoptosis.[2][4] A common mechanism involves the modulation of the intrinsic (mitochondrial) apoptotic pathway.

G compound This compound ros Increased ROS Production compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax mito Mitochondrial Membrane Depolarization ros->mito bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Conclusion

While direct experimental data for this compound is not yet widely available, the comparative data from structurally related pyrazole derivatives suggest that this class of compounds holds significant potential as selective anti-cancer agents. The presence of the nitro group may influence the compound's electronic properties and biological activity. As demonstrated by compounds like PTA-1, high selectivity indices are achievable within the pyrazole scaffold.[2] The primary mechanism of action for many cytotoxic pyrazoles appears to be the induction of apoptosis, often involving the mitochondrial pathway.[2][4]

Further investigation into this compound, following the detailed experimental protocols provided, is warranted to fully characterize its cytotoxic profile, selectivity, and mechanism of action. This will be crucial in determining its potential as a lead compound for the development of novel cancer therapeutics.

References

Comparative In Vivo Efficacy of Pyrazole-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of pyrazole-based compounds in oncology, inflammation, and infectious diseases, supported by experimental data and detailed protocols.

Introduction

Pyrazole-based compounds have emerged as a versatile and promising class of therapeutic agents, demonstrating significant efficacy in a range of preclinical and clinical settings. Their unique heterocyclic structure allows for diverse chemical modifications, leading to the development of compounds with potent and selective activity against various biological targets. This guide provides a comparative overview of the in vivo efficacy of pyrazole-based compounds in key therapeutic areas, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals in their pursuit of novel therapeutics.

I. In Vivo Anticancer Efficacy

Pyrazole derivatives have shown remarkable success in oncology, with several compounds gaining FDA approval and many more in various stages of development. Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Data Summary

The following tables summarize the in vivo anticancer efficacy of representative pyrazole-based compounds in various xenograft models.

Table 1: In Vivo Efficacy of Pyrazole-Based Tubulin Polymerization Inhibitors

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound [I]MCF-7 (Breast)Xenograft mouse20 mg/kg, i.p., for 21 days68.95%[1]

Table 2: In Vivo Efficacy of Pyrazole-Based SHP2 Inhibitors

CompoundCancer ModelAnimal ModelDosing RegimenEfficacyReference
Compound 4oHCT116 (Colon)Xenograft25 mg/kg and 50 mg/kg, p.o., dailyPotent anti-tumor activities[2]

Table 3: In Vivo Efficacy of Pyrazole-Based CDK Inhibitors

CompoundCancer ModelAnimal ModelDosing RegimenEfficacyReference
Compound 17CCNE1-amplifiedMouseNot SpecifiedAntitumor activity[3]
Compound 4NCI 60-cell line panelNot SpecifiedNot SpecifiedMean growth inhibition of 96.47%[4]
Compound 9NCI 60-cell line panelNot SpecifiedNot SpecifiedMean growth inhibition of 65.90%[4]

Table 4: In Vivo Efficacy of Pyrazole-Based VEGFR-2 Inhibitors

CompoundCancer ModelAnimal ModelDosing RegimenEfficacyReference
Compound 10kHT-29 (Colon)Xenograft nude mouseNot SpecifiedInhibited tumor growth[5]
Compound 3iProstateNot SpecifiedNot Specified49.8% tumor proliferation inhibition[6]

Table 5: In Vivo Efficacy of Pyrazole-Based PARP Inhibitors

CompoundCancer ModelAnimal ModelDosing RegimenEfficacyReference
RucaparibCapan-1 (Pancreatic)Tumor-bearing mice150 mg/kg p.o. once a week for 6 weeksEquivalent to 10 mg/kg i.p. daily for five days every week[7]
Signaling Pathway

The anticancer activity of many pyrazole-based compounds stems from their ability to inhibit key kinases and other proteins involved in cancer cell signaling. The diagram below illustrates a simplified signaling pathway highlighting the targets of several classes of pyrazole-based anticancer agents.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Tubulin Tubulin CellCycle Cell Cycle Progression Tubulin->CellCycle CDK CDK CDK->CellCycle PARP PARP DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis GrowthFactor Growth Factor GrowthFactor->EGFR GrowthFactor->VEGFR EGFR_Inhibitor Pyrazole-based EGFR Inhibitors EGFR_Inhibitor->EGFR VEGFR_Inhibitor Pyrazole-based VEGFR Inhibitors VEGFR_Inhibitor->VEGFR Tubulin_Inhibitor Pyrazole-based Tubulin Inhibitors Tubulin_Inhibitor->Tubulin CDK_Inhibitor Pyrazole-based CDK Inhibitors CDK_Inhibitor->CDK PARP_Inhibitor Pyrazole-based PARP Inhibitors PARP_Inhibitor->PARP

Anticancer signaling pathway and pyrazole-based inhibitor targets.
Experimental Protocols

Xenograft Tumor Model Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a pyrazole-based compound in a xenograft mouse model.

xenograft_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., A549, MCF-7, HCT116) animal_prep 2. Animal Preparation (e.g., athymic nude mice) cell_culture->animal_prep implantation 3. Subcutaneous/Orthotopic Cell Implantation animal_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Groups (Vehicle, Treatment) tumor_growth->randomization dosing 6. Compound Administration (Oral, IP, IV) randomization->dosing monitoring 7. Continued Monitoring (Tumor Volume, Body Weight) dosing->monitoring endpoint 8. Study Endpoint & Euthanasia monitoring->endpoint analysis 9. Tumor Excision & Analysis (Weight, Biomarkers) endpoint->analysis

Workflow for in vivo anticancer efficacy studies in xenograft models.

Detailed Methodology: Xenograft Tumor Model

  • Cell Lines and Culture: Human cancer cell lines such as A549 (non-small cell lung cancer), MCF-7 (breast cancer), or HCT116 (colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][8]

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used to prevent rejection of human tumor xenografts.[9]

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[9]

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[8]

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control (vehicle) and treatment groups. The pyrazole-based compound is administered at various doses and schedules (e.g., daily oral gavage).[8]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Body weight and overall animal health are also monitored to assess toxicity.[8]

  • Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis, such as western blotting for target engagement or immunohistochemistry for proliferation and apoptosis markers.[3]

II. In Vivo Anti-inflammatory Efficacy

Pyrazole-based compounds, most notably celecoxib, are well-established for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2). Newer derivatives are being explored for their activity against other inflammatory targets.

Data Summary

The following table summarizes the in vivo anti-inflammatory efficacy of celecoxib and its derivatives in the carrageenan-induced paw edema model.

Table 6: In Vivo Efficacy of Pyrazole-Based Anti-inflammatory Compounds

CompoundAnimal ModelDosing RegimenPaw Edema Inhibition (%)Reference
Compound 5eRatNot Specified61.26%[10]
Compound 5lRatNot Specified60.1%[10]
CelecoxibRat1, 10, and 30 mg/kgStatistically significant[11]
Pyrazoline 2dRat0.0057 mmol/KgPotent activity[12]
Pyrazoline 2eRat0.0057 mmol/KgPotent activity[12]
Compound 6iNot SpecifiedNot Specified42.41% after 5 hours[13]
Signaling Pathway

The anti-inflammatory action of many pyrazole-based compounds is centered on the arachidonic acid cascade and the inhibition of prostaglandin synthesis.

anti_inflammatory_pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 Cellular Damage/Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation) COX2->Prostaglandins_COX2 GI_Protection GI Protection, Platelet Function Prostaglandins_COX1->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitors Pyrazole_Inhibitor->COX2 edema_workflow cluster_prep Preparation cluster_induction Induction & Treatment cluster_measurement Measurement & Analysis animal_acclimatization 1. Animal Acclimatization (e.g., Wistar rats) grouping 2. Grouping of Animals (Control, Test, Standard) animal_acclimatization->grouping baseline_measurement 3. Baseline Paw Volume Measurement grouping->baseline_measurement compound_admin 4. Administration of Test Compound or Vehicle baseline_measurement->compound_admin carrageenan_injection 5. Subplantar Injection of Carrageenan compound_admin->carrageenan_injection paw_measurement 6. Paw Volume Measurement (at various time points) carrageenan_injection->paw_measurement calculation 7. Calculation of Edema and % Inhibition paw_measurement->calculation data_analysis 8. Statistical Analysis calculation->data_analysis sepsis_workflow cluster_infection_prep Infection Preparation cluster_infection_treatment Infection & Treatment cluster_evaluation Efficacy Evaluation bacterial_culture 1. Bacterial Culture (e.g., S. aureus, E. coli) inoculum_prep 2. Inoculum Preparation bacterial_culture->inoculum_prep animal_infection 3. Intraperitoneal/Intravenous Infection of Mice inoculum_prep->animal_infection treatment_admin 4. Administration of Test Compound or Vehicle animal_infection->treatment_admin monitoring 5. Monitoring of Survival and Clinical Signs treatment_admin->monitoring bacterial_load 6. Determination of Bacterial Load in Organs monitoring->bacterial_load data_analysis 7. Data Analysis bacterial_load->data_analysis

References

Benchmarking New Pyrazole Derivatives Against Known Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel pyrazole derivatives against established inhibitors for two key therapeutic targets: Cyclooxygenase-2 (COX-2) and FMS-like Tyrosine Kinase 3 (FLT3). The performance of these new compounds is supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows.

Targeting COX-2: A New Wave of Anti-Inflammatory Agents

Cyclooxygenase-2 (COX-2) is a well-established target in the development of anti-inflammatory drugs. Overexpression of COX-2 is associated with various inflammatory disorders and cancers.[1] Celecoxib, a selective COX-2 inhibitor, is a widely used anti-inflammatory drug.[2] This section benchmarks the performance of novel pyrazole derivatives against Celecoxib.

Comparative Inhibitory Activity Against COX-2

The following table summarizes the in vitro inhibitory activity (IC50) of several new pyrazole derivatives compared to the known inhibitor, Celecoxib. Lower IC50 values indicate greater potency.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Known Inhibitor
Celecoxib0.04[2]15.0[3]>375[2][3]
New Pyrazole Derivatives
Compound 110.043[4]>10[4]>232[4]
Compound 120.049[4]>10[4]>204[4]
Compound 150.045[4]>10[4]>222[4]
Compound 15c0.059[5]1.69[5]28.6[5]
Compound 15d0.062[5]2.15[5]34.7[5]
Compound 11 (Hilal et al.)0.0162[6]1.55[6]95.7[6]
PYZ31 (Hassan et al.)0.01987[7]--[7]
PYZ28 (El-Sayed et al.)0.26[1]>50[1]>192.3[1]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.[8][9]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red) or ELISA-based detection for PGE2

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds (new pyrazole derivatives) and Celecoxib

  • 96-well microplates

  • Fluorometric plate reader or ELISA reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and Celecoxib in a suitable solvent like DMSO.

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the diluted COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compounds or Celecoxib to the respective wells. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measurement: Immediately measure the fluorescence or absorbance at regular intervals using a plate reader. The rate of product formation is proportional to COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

experimental_workflow_cox2 prep Prepare Reagents (Compounds, Enzyme, Buffer) setup Set up 96-well Plate (Enzyme, Buffer, Heme) prep->setup add_inhibitor Add Test Compounds & Celecoxib setup->add_inhibitor pre_incubate Pre-incubate (37°C, 10-15 min) add_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Arachidonic Acid) pre_incubate->add_substrate measure Measure Activity (Plate Reader) add_substrate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Experimental workflow for in vitro COX-2 inhibition assay.

COX-2 Signaling Pathway

The diagram below illustrates the signaling pathway leading to the production of prostaglandins by COX-2 and the point of inhibition by COX-2 inhibitors.

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) membrane Cell Membrane Phospholipids stimuli->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor New Pyrazole Derivatives Celecoxib inhibitor->cox2

Inhibition of the COX-2 signaling pathway.

Targeting FLT3: Novel Pyrazoles for Acute Myeloid Leukemia

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a driver of oncogenesis in acute myeloid leukemia (AML).[10] Midostaurin is a multi-kinase inhibitor approved for the treatment of FLT3-mutated AML.[11] This section compares the efficacy of new pyrazole derivatives with Midostaurin.

Comparative Inhibitory Activity Against FLT3

The following table presents the in vitro inhibitory activity (IC50) of novel pyrazole derivatives against FLT3, benchmarked against Midostaurin.

CompoundFLT3 IC50 (nM)Cell Line (FLT3-ITD)Cellular IC50 (nM)Reference
Known Inhibitor
Midostaurin~20.8[12]MV4-11~6.3[12][12]
New Pyrazole Derivatives
Compound 8t0.089[10][13]MV4-111.22[10][13][10][13]
Compound 10q230MV4-11 / MOLM-14280 / 18[14][14]
Compound 1 (Gao et al.)-MOLM143.65[15][15]
Macrocyclic Pyrazinamide 8v1.5 (D835Y)MV4-116.8[16][16]
Experimental Protocol: FLT3 Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of test compounds against FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (new pyrazole derivatives) and Midostaurin

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and Midostaurin in the appropriate solvent.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, FLT3 kinase, and the kinase substrate.

  • Inhibitor Addition: Add the diluted test compounds or Midostaurin to the wells. Include a control with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Measurement: Read the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

experimental_workflow_flt3 prep Prepare Reagents (Compounds, Kinase, Substrate) setup Prepare Reaction Mixture (Kinase, Substrate, Buffer) prep->setup add_inhibitor Add Test Compounds & Midostaurin setup->add_inhibitor initiate Initiate Reaction (Add ATP) add_inhibitor->initiate incubate Incubate (Room Temperature, 60 min) initiate->incubate detect Add Detection Reagent incubate->detect measure Measure Luminescence detect->measure analyze Data Analysis (Calculate IC50) measure->analyze

Experimental workflow for in vitro FLT3 kinase inhibition assay.

FLT3 Signaling Pathway in AML

The diagram below depicts the FLT3 signaling pathway and its constitutive activation in AML due to mutations, leading to uncontrolled cell proliferation. FLT3 inhibitors block this aberrant signaling.

flt3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flt3 FLT3 Receptor ras_raf RAS-RAF-MEK-ERK Pathway flt3->ras_raf activates pi3k_akt PI3K-AKT-mTOR Pathway flt3->pi3k_akt activates jak_stat JAK-STAT Pathway flt3->jak_stat activates transcription Gene Transcription ras_raf->transcription pi3k_akt->transcription jak_stat->transcription proliferation Cell Proliferation & Survival (Leukemia) transcription->proliferation mutation FLT3 Mutation (e.g., ITD) mutation->flt3 causes constitutive activation inhibitor New Pyrazole Derivatives Midostaurin inhibitor->flt3

Inhibition of the mutated FLT3 signaling pathway in AML.

References

Safety Operating Guide

Safe Disposal of Methyl (4-nitro-1H-pyrazol-1-yl)acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of methyl (4-nitro-1H-pyrazol-1-yl)acetate. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 6715-84-0) was not available. The following information is based on the safety data for closely related nitropyrazole compounds. It should be used as a guideline, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Hazard Profile and Safety Summary

This compound belongs to the class of nitroaromatic compounds. While specific toxicity data is unavailable, related compounds like 3-methyl-4-nitro-1H-pyrazole and 4-nitro-1H-pyrazole are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1][2][3] As with many organic nitro compounds, there is a potential for harmful effects if swallowed, inhaled, or absorbed through the skin.[4] Therefore, this compound and any contaminated materials must be treated as hazardous waste.

Quantitative Data for Related Compounds

The following table summarizes key quantitative data for compounds structurally similar to this compound. This data is provided for reference and to emphasize the need for cautious handling.

Property3-Methyl-4-nitro-1H-pyrazole[1]4-Nitro-1H-pyrazole[2]1-Methyl-4-nitro-1H-pyrazole[5]
CAS Number 5334-39-42075-46-93994-50-1
Molecular Formula C4H5N3O2C3H3N3O2C4H5N3O2
Molecular Weight 127.10 g/mol 113.07 g/mol 127.10 g/mol
Appearance Yellow Solid CrystallineNot SpecifiedNot Specified
Melting Point 131 - 134 °CNot SpecifiedNot Specified
Boiling Point 325 °CNot SpecifiedNot Specified
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Harmful if swallowed, Causes serious eye damage.[2][3]Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye damage, Harmful if inhaled, May cause respiratory irritation.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's EHS department or a licensed waste disposal company.[1]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[6]

  • Body Protection: A laboratory coat.

Waste Collection and Segregation
  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.

  • Contaminated Materials: Any materials used to handle the compound (e.g., weigh boats, pipette tips, paper towels) should also be collected as solid hazardous waste.

Labeling Hazardous Waste

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • Associated hazards (e.g., "Irritant," "Toxic")

  • The date of accumulation

Storage of Hazardous Waste

Store the hazardous waste container in a designated, well-ventilated, and secure area. The storage area should be away from incompatible materials such as strong oxidizing agents.[2]

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste. Provide the disposal company with all available safety information for the compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid Waste (Pure compound, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvent) assess_form->liquid_waste Liquid collect_solid Collect in a Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Securely in a Designated Well-Ventilated Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling methyl (4-nitro-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling methyl (4-nitro-1H-pyrazol-1-yl)acetate in a laboratory setting. Researchers, scientists, and professionals in drug development should adhere to these procedures to minimize risks and ensure safe operational conduct and disposal.

Personal Protective Equipment (PPE)

Given the potential hazards associated with nitro compounds and pyrazole derivatives, including toxicity, skin absorption, and potential explosivity, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles & Face ShieldWear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[2] A face shield should be worn over safety glasses, especially when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[3]
Hand Protection Chemically Resistant GlovesUse chemically resistant gloves. For nitro compounds, materials like neoprene or butyl rubber are recommended.[1][4] Double gloving is a good practice; a disposable nitrile glove can be worn over a more robust glove.[5] Gloves should be inspected before use and changed immediately upon contamination.[6]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat that can be quickly removed is essential.[7] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[3] For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron.
Respiratory Protection Respirator (as needed)All work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator is necessary.[2] Use of a respirator requires proper fitting and training in accordance with OSHA standards.[8]
Foot Protection Closed-toe ShoesWear appropriate shoes that cover the entire foot (closed-toe and closed-heel).[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety. The following steps outline the procedure for handling this compound from preparation to post-experiment cleanup.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Begin Experiment handle_reaction Perform Reaction in Hood handle_weigh->handle_reaction handle_monitor Monitor Reaction for Exotherms handle_reaction->handle_monitor cleanup_quench Quench Reaction Safely handle_monitor->cleanup_quench cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_quench->cleanup_decontaminate disposal_segregate Segregate Waste Streams cleanup_decontaminate->disposal_segregate disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store Waste in Designated Area disposal_label->disposal_store

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Put on all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents. Inspect glassware for any defects.

  • Handling and Experimentation:

    • Conduct all manipulations of the solid compound and its solutions inside a chemical fume hood.[1]

    • When weighing the compound, use an enclosure within the fume hood to prevent dust dissemination.

    • If heating the substance, use a blast shield in addition to the fume hood sash.[4]

    • Be aware that nitro compounds can be sensitive to heat, shock, and friction.[1] Avoid grinding the solid or subjecting it to impact.

  • Cleanup and Decontamination:

    • After the experiment, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

    • In case of a spill, immediately alert others in the vicinity.[1]

    • For a small spill, use a non-combustible absorbent material like sand or vermiculite to contain it.[1]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams, especially strong oxidizing or reducing agents, as this could create an explosion hazard.[9][10]

  • Containerization: Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.

  • Neutralization (for residual amounts): For trace amounts on glassware, rinsing with a suitable solvent and collecting the rinsate as hazardous waste is the primary method. Chemical degradation of bulk quantities of nitro compounds should only be performed by trained personnel following established institutional protocols. One method for degrading nitrosamines involves reduction with aluminum-nickel alloy powder and aqueous alkali, though its applicability to this specific compound would require further evaluation.[11]

  • EHS Contact: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of nitro-containing organic compounds.[12]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.